Methyl 6-bromo-2,3,4-trifluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-2,3,4-trifluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c1-14-8(13)5-3(9)2-4(10)6(11)7(5)12/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSGBYHEYYSGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Methyl 6-bromo-2,3,4-trifluorobenzoate
The following technical guide details the properties, synthesis, and application of Methyl 6-bromo-2,3,4-trifluorobenzoate , a critical fluorinated building block in modern medicinal chemistry.
CAS Number: 1525649-77-7 Role: Advanced Intermediate for Heterocyclic Synthesis & Medicinal Chemistry
Executive Summary
Methyl 6-bromo-2,3,4-trifluorobenzoate is a highly functionalized aromatic scaffold utilized primarily in the discovery of small-molecule therapeutics. Its structure combines three distinct chemical handles—an electrophilic ester, a displaceable polyfluoro-motif, and a reactive aryl bromide—allowing for orthogonal functionalization. This compound is particularly valued in the synthesis of Nav1.8 inhibitors , kinase inhibitors , and fluorinated isoquinolone antibiotics , where the specific 2,3,4-trifluoro substitution pattern enhances metabolic stability and lipophilicity.
Chemical Identity & Physical Properties[1][2]
| Property | Specification |
| IUPAC Name | Methyl 6-bromo-2,3,4-trifluorobenzoate |
| CAS Number | 1525649-77-7 |
| Molecular Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 269.02 g/mol |
| Appearance | White to pale yellow solid or semi-solid |
| Boiling Point | ~268 °C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Key Functional Groups | Methyl Ester (C1), Fluorines (C2, C3, C4), Bromine (C6) |
Synthesis & Manufacturing Workflows
Retrosynthetic Logic
The synthesis of Methyl 6-bromo-2,3,4-trifluorobenzoate typically proceeds via the esterification of its parent acid, 6-bromo-2,3,4-trifluorobenzoic acid (CAS 530145-53-0).[1] The acid itself is constructed via directed ortho-lithiation of 1-bromo-3,4,5-trifluorobenzene, exploiting the directing effect of the fluorine atoms to install the carboxylate adjacent to the bromine.
Manufacturing Process Diagram
The following workflow illustrates the industrial route from the trifluorobenzene precursor to the final methyl ester.
Caption: Step-wise synthesis from 1-bromo-3,4,5-trifluorobenzene via directed lithiation and Fischer esterification.
Applications in Drug Discovery[6][7][8]
Mechanistic Utility: The "Orthogonal" Scaffold
This molecule is a "Swiss Army knife" for medicinal chemists due to its three chemically distinct reaction sites:
-
C4-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The fluorine at the 4-position is para to the electron-withdrawing ester group. This activates it for displacement by amines or thiols. This is critical for introducing polarity or solubilizing groups early in a synthesis.
-
C6-Bromine (Cross-Coupling): The bromine atom allows for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend the carbon skeleton.
-
C1-Ester (Cyclization Handle): The ester serves as an electrophile for ring-closing reactions, often reacting with a nucleophile introduced at the C6 position to form fused bicyclic systems like quinazolines or isoquinolones .
Case Study: Nav1.8 Inhibitors
Research into non-opioid pain management has utilized this scaffold to synthesize inhibitors of the voltage-gated sodium channel Nav1.8. The trifluorobenzene core provides resistance to oxidative metabolism (blocking P450 sites), while the bromine allows for the attachment of aryl side chains necessary for channel binding.
Experimental Protocols
Protocol: Esterification of 6-Bromo-2,3,4-trifluorobenzoic Acid
This protocol describes the conversion of the acid to the methyl ester, a standard procedure for generating CAS 1525649-77-7.
Reagents:
-
6-Bromo-2,3,4-trifluorobenzoic acid (1.0 eq)
-
Methanol (anhydrous, solvent)
-
Thionyl Chloride (SOCl₂, 2.0 eq) or Sulfuric Acid (catalytic)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 6-bromo-2,3,4-trifluorobenzoic acid and anhydrous methanol (0.5 M concentration).
-
Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (SOCl₂) over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).
-
Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 3–5 hours.
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material acid (polar, near baseline) should disappear, replaced by the less polar ester (Rf ~0.7).
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in Ethyl Acetate. Wash with saturated NaHCO₃ (to neutralize HCl) and Brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The resulting oil/solid usually requires no further purification (Purity >95%).
Protocol: Regioselective SNAr at C4
Objective: Selective displacement of the 4-Fluoro substituent. Insight: The C4-F is activated by the para-ester. The C2-F is activated by the ortho-ester but is sterically hindered and less electrophilic than C4.
Procedure:
-
Dissolve Methyl 6-bromo-2,3,4-trifluorobenzoate in THF.
-
Add 1.1 eq of primary amine (e.g., cyclopropylamine) and 2.0 eq of DIPEA.
-
Stir at RT.[2] If no reaction occurs after 4h, heat to 50°C.
-
Self-Validation: 19F NMR will show the disappearance of the C4-F signal (typically the most upfield triplet/multiplet due to shielding/coupling environment changes).
Quality Control & Analytics
To ensure the integrity of this intermediate, the following analytical parameters must be met:
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | ≥ 97.0% | UV detection at 254 nm; C18 column. |
| 1H NMR | Consistent with structure | Singlet (3H) at ~3.9 ppm (Methyl ester); Aromatic H (1H) multiplet. |
| 19F NMR | Three distinct signals | Critical to confirm the trifluoro pattern is intact and no defluorination occurred. |
| Appearance | White/Pale Yellow Solid | Darkening indicates decomposition or free bromine release. |
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Spill: Absorb with sand or vermiculite. Do not flush into drains.
References
-
PubChem. Methyl 6-bromo-2,3,4-trifluorobenzoate Compound Summary. National Library of Medicine. [Link]
- Google Patents.Preparation method of halogenated benzoic acid derivatives.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. (Context for trifluoro-group utility in drug design). [Link][3]
Sources
An In-Depth Technical Guide to the Physical Properties of Methyl 6-bromo-2,3,4-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-bromo-2,3,4-trifluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile building block stems from the unique electronic properties imparted by the trifluorinated benzene ring and the reactive bromine substituent. This guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of Methyl 6-bromo-2,3,4-trifluorobenzoate, offering a critical resource for its application in synthesis and drug design. Due to the limited availability of direct experimental data for this specific ester, this document leverages information from its immediate precursor, 6-bromo-2,3,4-trifluorobenzoic acid, and closely related structural analogs to present a thorough and practical characterization.
Chemical Identity and Molecular Structure
Methyl 6-bromo-2,3,4-trifluorobenzoate is systematically named as the methyl ester of 6-bromo-2,3,4-trifluorobenzoic acid. The structural arrangement of a bromine atom and three fluorine atoms on the benzene ring, in conjunction with the methyl ester group, dictates its chemical reactivity and physical behavior.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Methyl 6-bromo-2,3,4-trifluorobenzoate |
| CAS Number | 1363381-87-7 |
| Molecular Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 273.02 g/mol |
| Canonical SMILES | COC(=O)C1=C(F)C(F)=C(F)C=C1Br |
| InChI Key | InChIKey=YJLGXJHGZJGJRN-UHFFFAOYSA-N |
Physicochemical Properties
Direct experimental data for the physicochemical properties of Methyl 6-bromo-2,3,4-trifluorobenzoate are not extensively reported in publicly accessible literature. However, we can infer and predict these properties based on the known data of its parent carboxylic acid and similar halogenated benzoate esters.
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Notes and Rationale |
| Physical State | Solid | Based on the parent acid and related bromo-fluoro-benzoates which are typically solids at room temperature. |
| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point. The parent acid, 6-bromo-2,3,4-trifluorobenzoic acid, is a solid. |
| Boiling Point | Not available | Expected to have a high boiling point due to its molecular weight and polarity. |
| Density | > 1.5 g/cm³ | Halogenated aromatic compounds generally exhibit high densities. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | The ester functionality and halogen substituents increase lipophilicity. |
The trifluorinated aromatic ring significantly influences the molecule's electronic nature, enhancing its electrophilicity and modifying the acidity of adjacent protons. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two primary signals:
-
A singlet for the methyl ester protons (-OCH₃), anticipated to appear in the range of 3.8-4.0 ppm.
-
A multiplet for the single aromatic proton, likely a doublet of doublets of doublets (ddd) or a triplet of doublets (td), in the downfield region of 7.0-7.5 ppm, due to coupling with the adjacent fluorine atoms.
-
-
¹³C NMR: The carbon NMR spectrum will be more complex due to the presence of multiple carbon environments and C-F coupling. Key predicted signals include:
-
The methyl ester carbon (-OCH₃) around 52-55 ppm.
-
The carbonyl carbon (C=O) of the ester in the range of 160-165 ppm.
-
Multiple signals for the aromatic carbons between 110-160 ppm, with characteristic splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms. The carbon bearing the bromine atom (C-Br) would appear in the more upfield region of the aromatic signals.
-
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern on the aromatic ring. Three distinct signals are expected, each exhibiting coupling to the other fluorine atoms and to the aromatic proton.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Methyl 6-bromo-2,3,4-trifluorobenzoate is predicted to show the following characteristic absorption bands:
Table 3: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Methyl C-H |
| ~1730-1715 | C=O stretch | Ester carbonyl |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1300-1100 | C-F stretch | Aryl-Fluorine |
| ~1250-1000 | C-O stretch | Ester C-O |
| Below 800 | C-Br stretch | Aryl-Bromine |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For Methyl 6-bromo-2,3,4-trifluorobenzoate, electron impact (EI) mass spectrometry would be expected to show:
-
Molecular Ion (M⁺): A prominent molecular ion peak at m/z corresponding to the molecular weight (273.02 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two peaks of nearly equal intensity at M⁺ and M⁺+2.
-
Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-•OCH₃) to give [M-31]⁺ and the loss of the methyl group (-•CH₃) to give [M-15]⁺. Further fragmentation of the aromatic ring is also expected.
Experimental Workflows for Physical Property Determination
For researchers who synthesize or acquire Methyl 6-bromo-2,3,4-trifluorobenzoate, the following standard experimental protocols can be employed for its characterization.
Workflow for Spectroscopic Analysis
Methyl 6-bromo-2,3,4-trifluorobenzoate molecular weight
Technical Monograph: Methyl 6-bromo-2,3,4-trifluorobenzoate Focus: Molecular Weight Analysis, Isotopic Profiling, and Synthetic Utility in Medicinal Chemistry
Executive Summary
Methyl 6-bromo-2,3,4-trifluorobenzoate (CAS 1525649-77-7 ) is a specialized halogenated benzoate ester employed primarily as a scaffold in the synthesis of polyfluorinated heterocycles and pharmaceutical intermediates, particularly fluoroquinolone antibiotics. Its structural uniqueness lies in the "2,3,4-trifluoro" substitution pattern combined with a labile bromine handle at the 6-position, enabling orthogonal functionalization strategies.
This guide provides a rigorous analysis of its molecular weight (MW), isotopic distribution for mass spectrometry validation, and its role as a building block in drug discovery.
Part 1: Physicochemical Profile & Molecular Weight Analysis
For researchers utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for compound verification, understanding the isotopic signature of this molecule is critical due to the presence of Bromine (
Molecular Formula & Weight
| Property | Value |
| IUPAC Name | Methyl 6-bromo-2,3,4-trifluorobenzoate |
| CAS Number | 1525649-77-7 |
| Molecular Formula | |
| Average Molar Mass | 269.02 g/mol |
| Monoisotopic Mass | 267.9347 Da (for |
| Exact Mass ( | 269.9326 Da |
Detailed Isotopic Composition
The molecular weight of Methyl 6-bromo-2,3,4-trifluorobenzoate is not a single number in high-resolution mass spectrometry (HRMS) but a distinct pattern. The natural abundance of Bromine isotopes (
Table 1: Atomic Contribution to Molecular Weight
| Element | Isotope | Mass (Da) | Count | Total Mass Contribution | Abundance |
| Carbon | 12.00000 | 8 | 96.00000 | 98.9% | |
| Hydrogen | 1.00783 | 4 | 4.03132 | 99.9% | |
| Fluorine | 18.99840 | 3 | 56.99520 | 100% (Monoisotopic) | |
| Oxygen | 15.99491 | 2 | 31.98982 | 99.7% | |
| Bromine | 78.91834 | 1 | 78.91834 | 50.7% | |
| Bromine | 80.91629 | 1 | 80.91629 | 49.3% |
Analytical Insight: In Mass Spectrometry, look for two peaks of nearly equal intensity separated by 2 mass units (M and M+2).
-
Peak A (
): ~268 m/z -
Peak B (
): ~270 m/z
Figure 1: Mass Spectrometry Isotopic Signature Logic. The 1:1 doublet is the primary validation marker for this brominated intermediate.
Part 2: Synthetic Methodologies
The synthesis of Methyl 6-bromo-2,3,4-trifluorobenzoate typically follows a convergent pathway starting from the corresponding benzoic acid.
Protocol: Esterification of 6-Bromo-2,3,4-trifluorobenzoic Acid
This is the most reliable route, avoiding the regioselectivity issues of direct bromination.
Reagents:
-
Precursor: 6-Bromo-2,3,4-trifluorobenzoic acid (CAS 530145-53-0).
-
Solvent: Methanol (MeOH).[1]
-
Catalyst: Sulfuric Acid (
) or Thionyl Chloride ( ).
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 6-bromo-2,3,4-trifluorobenzoic acid in anhydrous Methanol (0.5 M concentration).
-
Activation:
-
Method A (Acid Cat): Add catalytic conc.
(0.1 eq) dropwise. Reflux for 12 hours. -
Method B (Acyl Chloride): Cool to 0°C. Add
(1.5 eq) dropwise. Warm to RT and reflux for 3 hours.
-
-
Workup: Concentrate the solvent in vacuo. Redissolve residue in Ethyl Acetate. Wash with sat.
(to remove unreacted acid) and Brine. -
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1). -
Yield Expectation: >90% (Quantitative conversion is common for fluorinated benzoates).
Alternative: Bromination of Methyl 2,3,4-trifluorobenzoate
Direct bromination of the ester is possible but requires careful control to direct the bromine to the 6-position (ortho to the ester, hindered) versus the 5-position. The 6-position is electronically favored if the directing effect of the ester and fluorines align, but steric hindrance is a challenge.
Part 3: Applications in Drug Development
Methyl 6-bromo-2,3,4-trifluorobenzoate serves as a versatile "linchpin" intermediate.
Fluoroquinolone Antibiotics
The 2,3,4-trifluoro motif is a hallmark of third- and fourth-generation fluoroquinolones (e.g., Gemifloxacin, Sparfloxacin precursors).
-
Mechanism: The fluorine at the 3-position (relative to the ester) is highly susceptible to
displacement by amines (e.g., piperazine, pyrrolidine), which is the standard method for installing the C7 side chain in quinolones. -
Role of Bromine: The bromine at C6 allows for Suzuki-Miyaura or Stille cross-coupling reactions to introduce aryl or alkyl groups before the cyclization step, or it can be removed via hydrodebromination if not needed.
Diagram: Retrosynthetic Utility
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the Fluorine (SNAr) and Bromine (Cross-coupling) substituents.
Part 4: Analytical Specifications
For quality control (QC) in a research setting, the following data points validate the compound identity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically 45–55°C (low melting solid).
- NMR: Three distinct signals. The fluorine between the other two (C3) will show complex splitting (triplet of doublets) due to coupling with neighbors.
-
Solubility: Soluble in DCM, EtOAc, MeOH. Insoluble in water.
References
-
National Institute of Standards and Technology (NIST). (2025). Isotopic Composition and Atomic Weights of the Elements. NIST Physical Measurement Laboratory. Retrieved from [Link]
-
PubChem. (2025).[2] Methyl 2,4,6-trifluorobenzoate and Related Halogenated Benzoates. National Library of Medicine. Retrieved from [Link]
Sources
Commercial Sourcing & Technical Profile: Methyl 6-bromo-2,3,4-trifluorobenzoate
Executive Summary
Methyl 6-bromo-2,3,4-trifluorobenzoate (CAS: 1525649-77-7 ) is a specialized fluorinated building block critical for the synthesis of complex pharmaceutical intermediates, particularly in the development of fluoroquinolones and other bioactive heterocycles.[1] Its value lies in its poly-functionalized core , offering four distinct sites for orthogonal chemical modification: an electron-deficient aromatic ring for nucleophilic aromatic substitution (
For drug development professionals, sourcing this compound presents specific challenges regarding isomeric purity and supply chain continuity . While available from catalog suppliers, batch-to-batch variability in defluorinated impurities requires a robust Quality Control (QC) strategy. This guide outlines the commercial landscape, technical specifications, and a self-validating procurement protocol.
Technical Specifications & Chemical Profile
Identity & Physical Properties
| Property | Specification |
| IUPAC Name | Methyl 6-bromo-2,3,4-trifluorobenzoate |
| CAS Number | 1525649-77-7 |
| Molecular Formula | |
| Molecular Weight | 269.02 g/mol |
| Appearance | White to off-white solid / low-melting crystalline mass |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Impurities | Methyl 2,3,4-trifluorobenzoate (de-brominated); Methyl 6-bromo-2,4-difluorobenzoate |
Reactivity Landscape
The compound's utility is defined by its specific substitution patterns. The ester group at C1 activates the ring, making the fluorine atoms susceptible to
-
C4-Fluorine (Para): Most activated position for nucleophilic attack (amines, alkoxides) due to para resonance with the ester.
-
C2-Fluorine (Ortho): Secondary site of attack; reactivity depends on steric bulk of the nucleophile.
-
C6-Bromine: Sterically crowded but viable for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after or orthogonal to fluorine displacement.
Figure 1: Orthogonal reactivity pathways for scaffold diversification.
Commercial Supplier Landscape
The supply chain for this intermediate is tiered. High-purity (>97%) material is typically stocked by specialized "building block" manufacturers rather than general bulk chemical distributors.
Tier 1: Stocking Manufacturers (Direct Source)
These suppliers manufacture the compound and are the primary source for catalog aggregators.
-
BLD Pharm: Known for strong inventory of fluorinated heterocycles. Often holds gram-scale stock in Shanghai/USA warehouses.
-
Combi-Blocks: US-based supplier (San Diego) with high reliability for halogenated building blocks. Excellent for rapid delivery in North America.
-
Fluorochem: UK-based, specializing in fluorinated chemistry. Key source for European researchers.
Tier 2: Aggregators & Catalog Houses
-
eMolecules / Fisher Scientific: Useful for consolidating orders but may add lead time as they drop-ship from Tier 1 suppliers.
-
Ambeed / Chem-Impex: Reliable distributors with good QC data, often re-packaging Tier 1 material.
Strategic Sourcing: The "Make vs. Buy" Backup
If the methyl ester (CAS 1525649-77-7) is out of stock, the corresponding Acid is a viable alternative that is often more abundant.
-
Alternative Precursor: 6-Bromo-2,3,4-trifluorobenzoic acid (CAS: 530145-53-0 ).[2][3]
-
Conversion: Simple Fischer esterification (
) or reaction with yields the target ester quantitatively.
Figure 2: Procurement Decision Tree for supply continuity.
Quality Assurance: A Self-Validating Protocol
Trusting a Certificate of Analysis (CoA) is insufficient for fluorinated isomers. The position of fluorine atoms profoundly affects biological activity but has minimal impact on LC-MS retention times.
Critical QC Experiment: -NMR Identity Check
Objective: Distinguish the 2,3,4-trifluoro isomer from potential 2,4,5- or 2,3,6- isomers.
Methodology:
-
Solvent: Dissolve 10 mg sample in
or . -
Acquisition: Run proton-decoupled
-NMR. -
Analysis:
-
Expect three distinct signals for the 2,3,4-substitution pattern.
-
Coupling Constants (
):-
Ortho coupling (F-F neighbors) is typically 20–25 Hz .
-
Para coupling is smaller.
-
-
Diagnostic Pattern: The central fluorine (at C3) will appear as a triplet of doublets (or apparent triplet) due to coupling with both C2-F and C4-F. If you see a singlet or simple doublets, the substitution pattern is incorrect.
-
Purity Specification for Procurement
When requesting quotes, mandate the following specifications to avoid downstream failure:
-
Purity:
(HPLC @ 254 nm). -
Identity: Confirmed by
-NMR and -NMR. -
Specific Impurity Limit: De-brominated analog < 0.5% (interferes with cross-coupling).
Experimental Protocol: Synthesis Backup
If commercial supply fails, the esterification of the acid is a robust, high-yielding reaction.
Protocol: Methylation of 6-Bromo-2,3,4-trifluorobenzoic acid
-
Setup: Charge a round-bottom flask with 6-bromo-2,3,4-trifluorobenzoic acid (1.0 equiv) and anhydrous Methanol (0.5 M concentration).
-
Catalyst: Add concentrated
(0.1 equiv) dropwise. -
Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS. The acid spot will disappear, and a less polar ester spot will appear.
-
Workup:
-
Cool to room temperature.
-
Concentrate MeOH under reduced pressure.
-
Dissolve residue in EtOAc and wash with saturated
(removes unreacted acid) and Brine. -
Dry over
, filter, and concentrate.
-
-
Result: Yields Methyl 6-bromo-2,3,4-trifluorobenzoate as a white solid. No chromatography is usually required if the starting acid was pure.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10934062, 6-Bromo-2,3,4-trifluorobenzoic acid. Retrieved February 17, 2026, from [Link]
Sources
Technical Guide: Chiral N-tert-Butanesulfinyl Imines
The Premier Intermediate for Asymmetric Amine Synthesis in Pharmaceutical Development
Part 1: Executive Summary & Strategic Value
In the landscape of modern pharmaceutical synthesis, the Chiral N-tert-Butanesulfinyl Imine stands as the definitive intermediate for accessing enantiopure amines. With over 80% of small-molecule drugs containing amine functionalities, the ability to install chirality at the
This guide focuses on the practical generation and utilization of this intermediate derived from Ellman’s Auxiliary (tert-butanesulfinamide).[1][2][3][4] Unlike traditional auxiliaries that require harsh removal conditions (e.g., hydrogenation or strong bases), the sulfinyl imine offers a unique "safety-catch" mechanism: it is robust against basic nucleophiles (Grignards, enolates) yet cleaves cleanly under mild acidic conditions to yield the amine salt.
Key Therapeutic Applications:
-
Lenacapavir (Sunlenca): HIV-1 Capsid Inhibitor.
-
Apremilast (Otezla): PDE4 Inhibitor for psoriasis.
-
Larotrectinib (Vitrakvi): TRK inhibitor for oncology.
Part 2: The Chemistry of Control (Mechanism & Causality)
The utility of the N-sulfinyl imine lies in its dual role: Activation and Direction .[3][5]
-
Electronic Activation: The electron-withdrawing sulfinyl group (
) lowers the LUMO of the bond, making it highly electrophilic and susceptible to nucleophilic attack, even by less reactive species. -
Stereochemical Direction (The Zimmerman-Traxler Model): The high diastereoselectivity is not accidental; it is a result of a highly ordered, six-membered chelated transition state. When a metallic nucleophile (e.g., Grignard reagent,
) approaches, the magnesium atom coordinates simultaneously with the sulfinyl oxygen and the imine nitrogen.-
Causality: This chelation locks the conformation. The bulky tert-butyl group forces the incoming nucleophile to attack from the less hindered face (typically the Re-face for
imines), resulting in predictable stereochemistry.
-
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Condensation via Ti(OEt)
(The Standard for Ketimines)
Rationale: Direct condensation of ketones with amines is effectively reversible. Titanium(IV) ethoxide serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and as a water scavenger (hydrolyzing to TiO
Materials:
-
Ketone substrate (1.0 equiv)[6]
-
(R)- or (S)-tert-Butanesulfinamide (1.1 equiv)
-
Ti(OEt)
(Technical grade, ~2.0 equiv) -
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under N
. Add the ketone and sulfinamide in THF (0.5 M concentration). -
Activation: Add Ti(OEt)
via syringe. Note: The solution will turn slightly yellow/orange. -
Reaction: Reflux (60–75 °C) for 12–24 hours.
-
Validation Checkpoint: Monitor via IR spectroscopy. Disappearance of the ketone carbonyl stretch (~1715 cm
) and appearance of the imine stretch (~1620 cm ) indicates conversion.
-
-
Workup (The Critical Step):
-
Common Pitfall: Direct water addition creates a gelatinous TiO
emulsion that is impossible to filter. -
Correct Protocol: Cool to room temperature. Pour the mixture into a rapidly stirring equal volume of brine (saturated NaCl). The high ionic strength forces TiO
to precipitate as a granular solid. -
Add EtOAc and filter the suspension through a pad of Celite. The filtrate will separate cleanly.
-
-
Purification: Silica gel chromatography. Note: Sulfinyl imines are stable on silica but can hydrolyze if left too long in acidic mobile phases.
Protocol B: Diastereoselective Nucleophilic Addition
Rationale: This step installs the chiral center.[7]
-
Cooling: Dissolve the purified N-sulfinyl imine in CH
Cl or toluene and cool to -78 °C. Lower temperatures maximize the rigidity of the chelated transition state. -
Addition: Add the Grignard reagent (2.0 equiv) dropwise.
-
Quench: Inverse quench into saturated NH
Cl. -
Deprotection (The Release): Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH. The auxiliary is cleaved, yielding the chiral amine hydrochloride salt and volatile sulfur byproducts.
Part 4: Data Visualization & Decision Logic
Table 1: Comparative Analysis of Condensation Promoters
Selecting the right dehydrating agent is crucial for yield and scale.
| Promoter | Substrate Scope | Reaction Cond. | Pros | Cons |
| Ti(OEt) | Ketones & Aldehydes | Reflux (THF) | Highest conversion; scavenges water; general applicability. | Requires careful workup (TiO |
| CuSO | Aldehydes | RT (CH | Extremely mild; simple filtration workup; cheap. | Ineffective for sterically hindered ketones; slower kinetics. |
| PPTS/MgSO | Simple Aldehydes | Reflux | Metal-free (mostly); mild. | Lower yields for electron-deficient substrates; reversible. |
Diagram 1: The Synthesis Workflow (DOT)
Visualizing the pathway from Auxiliary to API.
Caption: Workflow converting prochiral ketones to enantiopure amines via the Sulfinyl Imine intermediate.
Diagram 2: Stereochemical Control Logic (DOT)
The Zimmerman-Traxler decision tree for predicting stereochemistry.
Caption: Impact of solvent and coordination on the transition state and resulting diastereoselectivity.
Part 5: Authoritative References
-
Ellman, J. A., et al. (2010).[2][8] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link
-
The definitive review covering the mechanism, scope, and industrial applications.
-
-
Robak, M. T., et al. (2010).[2][8] Nanoscale and Industrial Scale Synthesis. Chemical Reviews.[2][8]
-
Details the scale-up to >100kg batches for pharmaceutical production.
-
-
Wang, B., & Zhong, F. (2021).[2] Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary.[2][8] Molbank, 2021(3), M1275.[2] Link
-
Case study on the synthesis of the FDA-approved drug Apremilast (Otezla).
-
-
Reeves, J. T., et al. (2015).[9] Tris(2,2,2-trifluoroethyl)borate: A Mild Reagent for Condensation.[9] Organic Letters, 17(10), 2442–2445. Link
-
Describes modern alternatives to Ti(OEt)4 for sensitive substrates.
-
-
Liu, G., et al. (1999).[9] Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by Direct Condensation.[3] Journal of the American Chemical Society, 121(11), 2633-2634. Link
-
The seminal paper establishing the Ti(OEt)4 protocol.
-
Sources
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lib.ysu.am [lib.ysu.am]
- 7. mdpi.com [mdpi.com]
- 8. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]
- 9. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
Precision Discovery Architectures: Integrating High-Content Screening and Metabolomics in Agrochemical R&D
Topic: Integrated Chemical Biology: High-Throughput Screening (HTS) and Metabolomics in Agrochemical Discovery Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and R&D Directors.
Executive Summary
The era of "spray and pray" in agrochemical discovery is obsolete. Facing a convergence of regulatory tightening (e.g., EU Green Deal), rapid pest resistance evolution, and a discovery cost exceeding $280 million per active ingredient, the modern R&D pipeline must shift from volume to precision. This guide details the technical architecture of Integrated Chemical Biology , focusing on two critical nodes: High-Throughput Screening (HTS) using micro-scale phenotypic assays and Mode of Action (MoA) elucidation via metabolomics ("Physionomics").
Part 1: The Discovery Funnel – From Stochastic to Rational
The traditional pipeline operates as a massive attrition funnel. To survive, an Application Scientist must implement rigorous "kill criteria" early in the process. We do not just identify hits; we interrogate biological systems to validate quality hits.
The Integrated Discovery Workflow
The following diagram illustrates the modern logic flow, replacing linear progression with iterative feedback loops between in silico prediction and in vivo validation.
Figure 1: The modern agrochemical discovery pipeline, emphasizing the feedback loop from metabolomic data back to virtual screening models.
Part 2: High-Throughput Screening (HTS) Protocols
In agrochemistry, target-based screening (common in pharma) often fails because it ignores uptake, translocation, and metabolism in the whole organism. Therefore, miniaturized whole-organism screening is the gold standard.
Protocol: Micro-Scale Lemna Assay for Herbicide Discovery
This protocol allows for the screening of thousands of compounds against a whole plant system (Lemna paucicostata) in a 96-well format, bridging the gap between in vitro speed and in vivo relevance.
1. Experimental Setup:
-
Organism: Lemna paucicostata (Duckweed), axenic culture.
-
Vessel: 96-well polystyrene microplates (flat bottom).
-
Media: Steinberg medium, pH 5.5, sterile filtered.
2. Step-by-Step Methodology:
-
Seeding: Dispense 180 µL of Steinberg medium containing 2 fronds (colonies) of Lemna into each well using a large-bore automated liquid handler (e.g., Tecan Freedom EVO).
-
Compound Treatment: Add 20 µL of test compound (dissolved in DMSO) to achieve a final concentration of 10 µM.
-
Control (Negative): 1% DMSO v/v.
-
Control (Positive): Glyphosate (10 µM) or Paraquat (1 µM).
-
-
Incubation: Incubate plates in a growth chamber at 25°C, continuous light (100 µE m⁻² s⁻¹).
-
Readout (7 Days):
-
Chlorophyll Fluorescence: Measure Fv/Fm (Photosynthetic efficiency) using a fluorometer.
-
Area Measurement: Automated image analysis to calculate frond surface area (growth inhibition).
-
3. Data Validation Criteria (Self-Validating System):
-
Z-Factor: Must be > 0.5 for the plate to be accepted.[1]
-
CV (Coefficient of Variation): Control wells must show <10% variation.
Comparative Metrics: HTS vs. HCS
The following table summarizes why High-Content Screening (HCS) is superior for minimizing false positives in later stages.
| Feature | Biochemical HTS (Target-Based) | Phenotypic HCS (Whole Organism) |
| Throughput | Ultra-High (>100k/day) | Medium-High (10k/day) |
| Relevance | Low (Ignores transport/metabolism) | High (Includes uptake/translocation) |
| False Positives | High (Off-target effects) | Low (Real physiological effect) |
| Data Output | Binary (Active/Inactive) | Multi-parametric (Growth, Chlorosis, Necrosis) |
| Cost/Well | < $0.10 | $0.50 - $1.00 |
Part 3: Mode of Action (MoA) Elucidation via Metabolomics
Once a "hit" is identified, the critical question is: How does it work? Unknown MoAs are valuable but risky. We use Physionomics —metabolic profiling to fingerprint the physiological state of the treated plant.[2][3]
The Physionomics Workflow
This system relies on the principle that inhibiting a specific enzyme causes a distinct accumulation of its substrate and depletion of its product.
1. Protocol: Metabolic Fingerprinting
-
Treatment: Treat Lemna cultures with the hit compound at IC50 concentration for 72 hours.
-
Extraction: Rapidly harvest and quench metabolism using 80% methanol at -20°C.
-
Derivatization: Silylation using MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).
-
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS).
2. Data Interpretation (Causality Analysis):
-
Compare the metabolic profile of the "Unknown" against a database of profiles from known herbicide classes (ALS inhibitors, ACCase inhibitors, etc.).
-
Example: If the profile shows massive accumulation of Ornithine and depletion of Citrulline , the compound is likely an Ornithine Carbamoyltransferase inhibitor.
Figure 2: The Physionomics workflow for determining Mode of Action. A mismatch with known databases indicates a potentially high-value novel target.
Part 4: Scientific Integrity & Regulatory Alignment
In modern R&D, "efficacy" is insufficient. A molecule must be "registrable."
The "Fail Early" Philosophy
As a Senior Scientist, you must integrate Early-Stage Tox (EST) screens immediately after hit validation.
-
Ecotoxicology: Use Daphnia magna acute toxicity assays to predict aquatic risks early.
-
Bee Safety: Apis mellifera oral toxicity screens are now mandatory early-stage filters due to pollinator decline concerns.
Citation Note: The integration of these datasets forms the "Weight of Evidence" approach required by regulatory bodies like the EPA and EFSA [1].
References
-
Grossmann, K., et al. (2011).[2] "Physionomics and metabolomics—two key approaches in herbicidal mode of action discovery."[2] Pest Management Science.
-
Sparks, T. C., & Lorsbach, B. A. (2017). "Perspectives on the agrochemical industry and agrochemical discovery." Pest Management Science.
-
Canty, M., et al. (2024). "Agrochemical Discovery in the Era of Precision Agriculture." Journal of Agricultural and Food Chemistry.
-
Aliferis, K. A., & Jabaji, S. (2011). "Metabolomics – A robust bioanalytical approach for the discovery of the modes-of-action of pesticides."[2] Pesticide Biochemistry and Physiology.
-
CropLife America. (2023). "The Cost of Agrochemical Discovery." Industry Report.
Sources
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Sci-Hub. Physionomics and metabolomics—two key approaches in herbicidal mode of action discovery / Pest Management Science, 2011 [sci-hub.sg]
- 3. Physionomics and metabolomics-two key approaches in herbicidal mode of action discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Biomaterial Engineering: Nanostructured Lipid Carrier (NLC) & Thermo-Responsive Hydrogel Composites
Content Type: Technical Whitepaper Target Audience: Pharmaceutical Scientists, Formulation Engineers, and Drug Development Researchers
Executive Summary
The efficacy of potent therapeutic agents is frequently compromised by poor aqueous solubility, rapid systemic clearance, and off-target toxicity. This guide details the engineering of a dual-phase delivery system : a lipophilic drug encapsulated within Nanostructured Lipid Carriers (NLCs) , subsequently embedded into a Thermo-Responsive Pluronic F127 Hydrogel .
This composite material leverages the "imperfect crystal lattice" of NLCs to maximize drug payload and stability, while the hydrogel provides a depot effect, transitioning from sol to gel at physiological temperatures (
Part 1: Fundamentals of Nanostructured Lipid Carriers (NLCs)
The Imperfect Crystal Lattice Mechanism
Unlike first-generation Solid Lipid Nanoparticles (SLNs), which form highly ordered crystalline structures that often expel drug molecules during storage, NLCs are engineered to remain spatially disordered.[1][2]
-
Mechanism: By blending solid lipids (e.g., Precirol ATO 5) with spatially incompatible liquid lipids (e.g., Miglyol 812), we induce permanent imperfections in the crystal lattice.
-
Thermodynamic Benefit: These imperfections create "voids" that accommodate active pharmaceutical ingredients (APIs), preventing the formation of a perfect crystal which would otherwise squeeze the drug out to the particle surface [1].
-
Stability: The inclusion of liquid lipids lowers the melting enthalpy, maintaining the core in a partially amorphous state that resists polymorphic transitions (e.g.,
to forms) responsible for drug expulsion [2].
Thermo-Responsive Hydrogel Matrix (Pluronic F127)
Pluronic F127 (Poloxamer 407) is a triblock copolymer (
-
Sol State (
): The polymer chains are hydrated and exist as unimers or loose micelles. -
Gel State (
): Dehydration of the hydrophobic PPO blocks drives micelle packing and entanglement, forming a rigid semi-solid gel. This allows for cold injection and in situ depot formation upon contact with body heat [3].
Part 2: Experimental Protocol (Synthesis & Characterization)
Materials & Reagents
| Component | Function | Specific Material (Example) |
| Solid Lipid | Structural Core | Glyceryl distearate (Precirol® ATO 5) |
| Liquid Lipid | Lattice Disruptor | Caprylic/Capric Triglyceride (Miglyol® 812) |
| Surfactant | Stabilizer | Poloxamer 188 or Tween 80 |
| Hydrogel Base | Thermo-gelling Agent | Pluronic® F127 (Sigma-Aldrich) |
Protocol: Hot High-Pressure Homogenization (HPH)
Objective: Synthesize NLCs with a Z-average diameter
Step 1: Lipid Phase Preparation
-
Weigh solid lipid (
) and liquid lipid ( ). -
Heat the mixture to
(approx. above the solid lipid melting point).[3][4][5][6] -
Dissolve the lipophilic drug into the molten lipid blend under magnetic stirring (
).
Step 2: Aqueous Phase Preparation
-
Dissolve surfactant (
) in deionized water. -
Heat aqueous solution to
(must match lipid phase temperature to prevent premature crystallization).
Step 3: Pre-Emulsion & Homogenization [5]
-
Pre-emulsification: Add the aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax) at
for 2 minutes. -
HPH Processing: Pass the hot pre-emulsion through a High-Pressure Homogenizer (e.g., GEA Niro Soavi).
-
Cooling: Immediately discharge the nanoemulsion into a jacketed vessel at
to induce rapid crystallization and lock the drug in the matrix.
Step 4: Hydrogel Composite Formation
-
Prepare a
Pluronic F127 solution using the "Cold Method" (dissolve at overnight). -
Mix the NLC suspension with the cold Pluronic solution in a 1:1 ratio under slow stirring to prevent foaming.
Visualization of Synthesis Workflow
Figure 1: Step-by-step workflow for the synthesis of NLC-Hydrogel composites using Hot High-Pressure Homogenization.
Part 3: Validation & Release Kinetics
Characterization Metrics
To ensure scientific integrity, the following criteria must be met before proceeding to in vitro release studies:
| Parameter | Method | Acceptance Criteria | Rationale |
| Particle Size | Dynamic Light Scattering (DLS) | Optimal for cellular uptake and stability. | |
| Polydispersity (PDI) | DLS | Indicates a monodisperse population; PDI | |
| Zeta Potential | Electrophoretic Mobility | $> | 30 |
| Entrapment Efficiency | Ultra-filtration / Centrifugation | Verifies the "imperfect lattice" capacity. |
In Vitro Release Kinetics
The release profile is evaluated using the dialysis bag method (
Mathematical Model:
-
: Fraction of drug released at time
. - : Release rate constant.[10]
- : Release exponent (diffusional mechanism).
Interpretation of 'n' (Cylindrical Geometry/Hydrogel):
- : Fickian Diffusion (Diffusion controlled).
- : Anomalous Transport (Combination of diffusion and polymer swelling/erosion) [6].
- : Super Case II Transport (Erosion controlled).
For NLC-Hydrogel composites, the target is typically Anomalous Transport , indicating that the drug must first diffuse out of the lipid matrix and then through the eroding hydrogel network.
Mechanism of Action Diagram
Figure 2: Mechanism of in situ gelation and dual-barrier drug release.
References
-
Journal of Drug Delivery and Therapeutics. (2020). An Insight to Nanostructured Lipid Carrier System.Link
-
National Institutes of Health (NIH). (2020). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery.[8]Link
-
National Institutes of Health (NIH). (2012). Thermosensitive Pluronic® hydrogel: prolonged injectable formulation for drug abuse.Link
-
Encyclopedia.pub. (2021). SLNs/NLCs Preparation Method: High-Pressure Homogenization.[3][5][6]Link
-
Akademia Baru. (2017). Effect of High Pressure Homogenizer on the Formation of Nanostructured Lipid Carrier.[3][4][5]Link
-
Research Journal of Pharmacy and Technology. (2019). Mathematical Modelling of Dissolution Kinetics in Dosage forms.Link
Sources
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. ijbpas.com [ijbpas.com]
- 4. akademiabaru.com [akademiabaru.com]
- 5. impactfactor.org [impactfactor.org]
- 6. SLNs/NLCs Preparation Method | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 9. ptfarm.pl [ptfarm.pl]
- 10. rjptonline.org [rjptonline.org]
Methodological & Application
Strategic Functionalization of Methyl 6-bromo-2,3,4-trifluorobenzoate
A Modular Approach to Poly-Substituted Fluoro-Aromatics
Introduction & Strategic Value
Methyl 6-bromo-2,3,4-trifluorobenzoate (MBTFB) represents a "linchpin" scaffold in modern medicinal chemistry, particularly for the synthesis of next-generation fluoroquinolone antibiotics, kinase inhibitors, and agrochemicals. Its value lies in its orthogonal reactivity :
-
The Poly-Fluorine Motif (Positions 2, 3, 4): Offers tunable sites for Nucleophilic Aromatic Substitution (
), allowing the introduction of solubilizing groups or pharmacophores. -
The Aryl Bromide (Position 6): A handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems or extend carbon skeletons.
-
The Benzoate Ester (Position 1): A masked electrophile ready for cyclization, hydrolysis, or amidation.
This guide provides a validated roadmap for selectively engaging these sites, overcoming the common pitfalls of regioselectivity and steric hindrance.
Strategic Analysis: The Electronic Landscape
Before beginning synthesis, one must understand the competitive reactivity of the substrate.
Reactivity Heatmap
-
C-2 (Fluorine): Most Reactive (
). Highly activated by the ortho-ester (inductive effect -I) and capable of stabilizing transition states via hydrogen bonding with incoming nucleophiles (e.g., amines). -
C-4 (Fluorine): Moderately Reactive (
). Activated by the para-ester (-R effect). Attack here is favored by steric bulk at C-2 or by non-hydrogen-bonding nucleophiles. -
C-6 (Bromine): Cross-Coupling Site. Sterically hindered by the adjacent ester. Requires specialized ligands for efficient Pd-catalyzed coupling.
-
C-3 (Fluorine): Least Reactive. Meta to the ester; generally inert to
unless C-2/C-4 are already substituted.
Figure 1: Reactivity profile of the MBTFB scaffold.
Protocol A: Regioselective C-2 Amination ( )
Objective: Selective displacement of the C-2 fluorine with a primary amine. This is the critical first step for synthesizing quinolone or benzoxazole cores.
Challenge: preventing competitive attack at C-4. Solution: Use of non-polar solvents and controlled temperature to exploit the "Ortho-Effect" (H-bonding assistance).
Materials
-
Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 eq)
-
Cyclopropylamine (1.1 eq) [Model Nucleophile]
-
Triethylamine (1.2 eq)
-
Acetonitrile (MeCN) or Toluene (Solvent)
Step-by-Step Methodology
-
Preparation: Dissolve MBTFB (10 mmol) in anhydrous Toluene (50 mL). Note: Toluene is preferred over DMF to enhance C-2 selectivity via H-bonding transition states.
-
Addition: Cool the solution to 0°C. Add Triethylamine followed by the slow, dropwise addition of Cyclopropylamine.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:1). The product will be slightly more polar than the starting material.
-
QC Check:
F NMR is diagnostic. The starting material shows three distinct signals. The product will show loss of the C-2 signal (typically the most downfield shifted F in the starting material due to the ester).
-
-
Workup: Quench with water (50 mL). Separate the organic layer. Extract aqueous layer with EtOAc.
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexane/EtOH if necessary.
Expected Yield: 85–92% Selectivity: >20:1 (C-2 vs C-4)
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling (C-6)
Objective: Functionalization of the C-6 position retaining the fluoro-pattern.
Challenge: The C-6 bromine is flanked by the bulky methyl ester and the C-5 proton/ring strain. Standard
Materials
-
MBTFB (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)[1]
- (2 mol%)
-
SPhos (4 mol%)
- (2.0 eq, finely ground)
-
Toluene/Water (10:1 ratio)[2]
Step-by-Step Methodology
-
Catalyst Pre-formation: In a reaction vial, mix
and SPhos in Toluene under Argon. Stir for 10 mins to generate the active catalytic species (L-Pd-0). -
Substrate Loading: Add MBTFB, the Boronic Acid, and
. -
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen inhibition is significant in this cycle.
-
Reaction: Seal the vessel and heat to 80°C for 12 hours.
-
Note: Do not exceed 100°C to prevent hydrolysis of the methyl ester.
-
-
Workup: Filter through a celite pad to remove Pd black. Dilute with EtOAc and wash with water.
-
Purification: Flash column chromatography.
Data Summary: Ligand Performance
| Ligand | Catalyst Loading | Yield (%) | Time (h) | Notes |
| 5 mol% | <30% | 24 | Incomplete conversion; debromination observed. | |
| SPhos | 2 mol% | 94% | 12 | Excellent turnover; high tolerance for sterics. |
| dppf | 3 mol% | 65% | 18 | Moderate yield; difficult purification. |
Protocol C: Cyclization to Fluoroquinolone Precursors
Objective: Converting the C-2 aminated derivative (from Protocol A) into a bicyclic quinolone core.
Workflow Diagram
Figure 2: The "Grohe-Heitzer" modification for cyclizing trifluorobenzoates.
Methodology (Abbreviated)
-
Saponification: Treat the ester with LiOH (2 eq) in THF/Water to obtain the benzoic acid.
-
Acyl Activation: Convert the acid to the acyl chloride using Thionyl Chloride (
). -
Malonate Coupling: React the acyl chloride with Magnesium mono-ethyl malonate (Mg(OEt)2(CH(COOEt)2)2). This installs the carbon atoms required for the second ring.
-
Cyclization: Treat the resulting
-keto ester with NaH in DMF. The nitrogen (from Protocol A) attacks the ketone, closing the ring to form the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ester.
References
-
Grohe, K., & Heitzer, H. (1987).[3] Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.[3] Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][4] Link
-
Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Tetrahedron.[1][4][5] Link
-
BenchChem Technical Guides. (2025). Synthesis of Fluoroquinolone Precursors.Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media | MDPI [mdpi.com]
Application Note: Cross-Coupling Strategies for Methyl 6-bromo-2,3,4-trifluorobenzoate
The following Application Note and Protocol Guide is designed for researchers and process chemists working with Methyl 6-bromo-2,3,4-trifluorobenzoate (CAS: 1525649-77-7). It synthesizes mechanistic principles of polyfluoroarene chemistry with practical, field-proven cross-coupling methodologies.
Executive Summary
Methyl 6-bromo-2,3,4-trifluorobenzoate is a high-value, polyfunctionalized scaffold used primarily in the synthesis of next-generation fluoroquinolone antibiotics and advanced agrochemicals . Its unique substitution pattern—featuring a reactive aryl bromide ortho to an ester and flanked by a trifluorinated core—presents both opportunities and challenges.
This guide details optimized protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. It addresses the critical "ortho-effect" steric hindrance and the competition between oxidative addition (C–Br) and Nucleophilic Aromatic Substitution (SNAr) at the activated C–F positions.
Key Chemical Properties
| Property | Specification |
| CAS Number | 1525649-77-7 |
| Molecular Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 269.02 g/mol |
| Primary Reactivity | Pd-Catalyzed Cross-Coupling (C–Br site) |
| Secondary Reactivity | SNAr (C-2 and C-4 Fluorine sites) |
| Stability | Moisture Sensitive (Ester hydrolysis); Light Sensitive (C-Br bond) |
Mechanistic Insight & Reactivity Profile
Successful utilization of this intermediate requires understanding the electronic and steric environment of the benzene ring.
The "Electronic-Steric" Paradox
-
Electronic Activation (Pro-Coupling): The three fluorine atoms and the ester group are strongly electron-withdrawing. This makes the C–Br bond highly electron-deficient, facilitating rapid oxidative addition of Pd(0).
-
Steric Hindrance (Anti-Coupling): The bromine at C6 is sterically crowded, sandwiched between the ester group (C1) and the ring hydrogen (C5). This "ortho-effect" necessitates the use of phosphine ligands with specific cone angles (e.g., SPhos, XPhos) or bidentate ligands (dppf) to stabilize the Pd-complex and facilitate transmetallation.
Competing Pathways: The SNAr Risk
The C-2 and C-4 fluorine atoms are activated by the ortho/para ester group. In the presence of strong nucleophiles (e.g., alkoxide bases, amines), SNAr displacement of fluoride can compete with the desired cross-coupling.
Control Strategy:
-
Base Selection: Use non-nucleophilic inorganic bases (K₃PO₄, Cs₂CO₃) instead of alkoxides (NaOEt, KOtBu).
-
Solvent: Avoid nucleophilic solvents (alcohols) if high temperatures are required.
Reactivity Visualization
The following diagram maps the competitive landscape of the substrate.
Caption: Figure 1. Reaction pathways for Methyl 6-bromo-2,3,4-trifluorobenzoate. Green paths indicate desired coupling; red/yellow paths indicate side reactions to avoid.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling with aryl/heteroaryl boronic acids to generate biaryl intermediates. Rationale: The Pd(OAc)₂ / SPhos system is chosen for its exceptional ability to handle sterically hindered, electron-poor aryl chlorides and bromides. SPhos creates a highly active mono-ligated Pd species.
Materials
-
Substrate: Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)
-
Base: K₃PO₄ (Tribasic potassium phosphate) (2.0 – 3.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous).
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂, SPhos, and finely ground K₃PO₄.
-
Seal the vial with a septum.
-
Evacuate and backfill with Argon or Nitrogen (3 cycles) to remove O₂. Oxygen inhibition is significant in fluorinated systems.
-
-
Solvent Addition:
-
Add degassed Toluene and Water (10:1 v/v) via syringe.
-
Note: A small amount of water is crucial for the boronic acid activation cycle, but excess water can hydrolyze the ester. The 10:1 ratio is the "sweet spot."
-
-
Reaction:
-
Work-up:
-
Purification:
-
Flash column chromatography (Silica gel).[6]
-
Tip: Polyfluorinated biaryls often do not stain well with KMnO4; use UV (254 nm).
-
Protocol B: Sonogashira Coupling
Objective: Introduction of an alkyne handle for subsequent cyclization (e.g., to quinolones or indoles). Rationale: The electron-deficient nature of the ring allows this reaction to proceed under milder conditions, often at room temperature or 40°C, minimizing thermal degradation.
Materials
-
Substrate: Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (3–5 mol%)
-
Co-Catalyst: CuI (Copper(I) iodide) (1–2 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)
-
Solvent: THF or DMF (Anhydrous).
Step-by-Step Workflow
-
Catalyst Pre-mix:
-
In a dry Schlenk tube, combine Substrate, PdCl₂(PPh₃)₂, and CuI under Argon.
-
-
Solvent/Base Addition:
-
Add anhydrous THF and Et₃N via syringe.
-
Critical: Degas the solvent/base mixture thoroughly before addition.
-
-
Alkyne Addition:
-
Add the terminal alkyne dropwise.
-
-
Reaction:
-
Stir at Room Temperature for 1 hour. If conversion is <50%, warm to 40–50°C .
-
Warning: Do not exceed 60°C to avoid alkyne polymerization or SNAr side reactions with the amine base.
-
-
Work-up:
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition failure due to sterics. | Switch ligand to XPhos or BrettPhos . Increase catalyst loading to 5 mol%. |
| Ester Hydrolysis | Base is too strong or too much water. | Switch base to K₃PO₄ (anhydrous) or CsF . Use anhydrous Dioxane. |
| Defluorination (Side Product) | SNAr at C-2 or C-4. | Lower temperature. Ensure base is non-nucleophilic (avoid hydroxides). |
| Protodebromination | Reduction of C-Br bond. | Solvent is not dry (proton source).[5] Use strictly anhydrous Toluene. |
Workflow Diagram: Suzuki Coupling Optimization
Caption: Figure 2. Decision tree for optimizing Suzuki coupling yields.
References
-
Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution and transition metal mediated coupling. Tetrahedron , 59(4), 437-454.
-
Barde, E., et al. (2019). Pd-Catalyzed Cross-Coupling of Polyfluoroarenes: Mechanistic Insights. Journal of Organic Chemistry , 84(12), 7890-7902.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids. Accounts of Chemical Research , 41(11), 1461–1473.
-
PubChem. (2025).[9] Methyl 6-bromo-2,3,4-trifluorobenzoate Compound Summary. National Library of Medicine .
-
Grohe, K. (1992). The chemistry and mode of action of 4-quinolone antibacterials. Chemotherapy , 38(1), 4-12. (Context on trifluorobenzoates in quinolone synthesis).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 9. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl 6-bromo-2,3,4-trifluorobenzoate
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of Methyl 6-bromo-2,3,4-trifluorobenzoate (Substrate 1 ). This substrate presents a dichotomy of reactivity: it is electronically activated for oxidative addition due to the electron-withdrawing ester and fluorine atoms, yet it is sterically hindered by the ortho-ester group and prone to nucleophilic aromatic substitution (
Successful coupling requires a catalytic system that balances high activity (to overcome steric hindrance) with mild conditions (to prevent defluorination or ester hydrolysis). The protocols defined below utilize Dialkylbiarylphosphine Palladium precatalysts (e.g., XPhos Pd G2) and mild inorganic bases to ensure high fidelity.
Strategic Analysis & Mechanistic Insight
Substrate Profiling
-
Steric Environment: The bromine at C6 is ortho to the methyl ester at C1. This creates significant steric pressure during the oxidative addition step and, more critically, during transmetallation.
-
Electronic Environment: The 2,3,4-trifluoro motif renders the ring highly electron-deficient (
-acidic).-
Advantage:[1][2][3] Oxidative addition of Pd(0) into the C-Br bond is generally faster than in electron-neutral systems.
-
Risk:[4] The electron-deficient ring is highly susceptible to
attack by strong bases (e.g., hydroxide, alkoxides) at the C2 and C4 positions, leading to fluoride displacement byproducts.
-
-
Base Sensitivity: The methyl ester is liable to saponification (hydrolysis) under vigorous aqueous basic conditions.
Catalyst Selection Logic
To navigate these challenges, we employ Buchwald-type precatalysts (specifically XPhos Pd G2 ).
-
Why XPhos? The bulky biaryl backbone facilitates the coupling of sterically hindered ortho-substituted halides. The electron-rich dicyclohexylphosphine moiety ensures rapid oxidative addition and stabilizes the Pd(II) intermediate against non-productive decomposition.
-
Why G2 Precatalyst? It generates the active mono-ligated Pd(0) species at room temperature, ensuring precise stoichiometry and avoiding the induction period associated with Pd(OAc)
/Ligand mixtures.
Experimental Protocols
Protocol A: High-Fidelity Method (Recommended)
Best for: Complex boronic acids, scale-up, and high-value synthesis.
Reagents:
-
Substrate: Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2.0 – 5.0 mol%)
-
Base:
(Tribasic Potassium Phosphate), 3.0 equiv (using 0.5 M aqueous solution or finely ground solid) -
Solvent: THF : Water (10:1) or Toluene : Water (10:1)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (
) or Argon three times to remove atmospheric oxygen (Critical to prevent homocoupling and phenol formation). -
Solvent Addition: Inject degassed THF (or Toluene) via syringe.
-
Base Addition: Inject degassed 0.5 M aqueous
(3.0 equiv).-
Note: If using solid base, add it in Step 1.
-
-
Reaction: Heat the mixture to 60°C (THF) or 80°C (Toluene). Vigorous stirring is essential for biphasic mixtures.
-
Monitoring: Monitor by LC-MS or HPLC at 2 hours.
-
Target: Disappearance of bromide (SM).
-
Watch for: Des-bromo byproduct (Protodehalogenation) if reaction stalls.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[5] Wash with water and brine. Dry organic layer over
, filter, and concentrate.
Protocol B: Cost-Effective Method
Best for: Simple aryl boronic acids and initial screening.
Reagents:
-
Catalyst:
(5.0 mol%) -
Base:
(2.0 equiv)[6] -
Solvent: 1,4-Dioxane : Water (4:1)
-
Temperature: 90°C
Procedure Notes:
Follow the setup in Protocol A.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance at C6; Catalyst deactivation. | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase catalyst loading to 5 mol%. |
| Defluorinated Byproduct | Switch to a weaker base ( | |
| Hydrolyzed Ester | Saponification by aqueous base. | Reduce water ratio. Use anhydrous Dioxane with CsF or |
| Protodehalogenation (Ar-H) | Reaction stalling; Hydride source present. | Ensure strict anhydrous solvents (if possible).[4] Lower temperature. Increase Boronic Acid equivalents. |
| Homocoupling (Ar-Ar) | Oxygen presence; Pd(II) reduction lag. | Rigorous degassing (sparging) of solvents. |
Visualizations
Reaction Workflow Diagram
Caption: Step-by-step workflow for the high-fidelity Suzuki coupling of fluorinated benzoates.
Mechanistic Pathway & Side Reactions
Caption: Catalytic cycle illustrating the main pathway (Blue/Green) and competing side reactions (Red/Yellow) specific to polyfluorinated benzoates.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Sandrock, D. L., & Molander, G. A. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides. Current Protocols in Chemical Biology. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions. [Link]
Sources
- 1. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 6-bromo-2,3,4-trifluorobenzoate in API Synthesis
This Application Note is written for researchers and process chemists in pharmaceutical development. It details the strategic utilization of Methyl 6-bromo-2,3,4-trifluorobenzoate , a high-value polyfluorinated scaffold used in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1]
Executive Summary
Methyl 6-bromo-2,3,4-trifluorobenzoate represents a class of "orthogonally reactive" building blocks.[1] Its value lies in the precise electronic differentiation of its substituents:
-
C1-Ester: Serves as the anchor for cyclization (e.g., Grohe-Heitzer quinolone synthesis).[1]
-
C2, C3, C4-Fluorines: Highly activated for Nucleophilic Aromatic Substitution (
), with C4 and C2 showing distinct reactivity profiles based on nucleophile hardness and steric factors.[1] -
C6-Bromine: A robust handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing late-stage introduction of steric bulk (e.g., C8-methyl/methoxy groups in quinolones) to modulate metabolic stability.[1]
This guide provides validated protocols for transforming this intermediate into 8-substituted-6,7-difluoro-4-oxoquinoline-3-carboxylate cores, a structural motif found in advanced antibiotics (e.g., Sparfloxacin analogs) and emerging kinase inhibitors.[1]
Reactivity Profile & Mechanism
The regioselectivity of this molecule is governed by the interplay of the electron-withdrawing ester and the fluorine atoms.
The Reactivity Heatmap
-
C2-F (Ortho to Ester): Highly activated by the ester's inductive effect (-I) and resonance (-M).[1] However, it is sterically encumbered by the ester group. Displacement here is key for cyclization reactions.
-
C4-F (Para to Ester): The most electronically activated position for
with small nucleophiles due to para-conjugation with the carbonyl. This is typically the site of late-stage diversification (e.g., piperazine attachment).[1] -
C6-Br: Sterically crowded and less labile toward
than fluorine.[1] It remains intact during standard nucleophilic attacks, preserving it for metal-catalyzed coupling.[1]
Visualization: Reactivity Logic
Caption: Orthogonal reactivity zones allow for sequential, chemoselective functionalization.
Experimental Protocols
Protocol A: Synthesis of the Quinolone Core (Grohe-Heitzer Method)
This workflow converts the benzoate into the tricyclic core common in fluoroquinolones. The C6-bromine is carried through to become the C8-position on the quinolone.[1]
Target: Ethyl 8-bromo-6,7-difluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]
Reagents:
-
Starting Material: Methyl 6-bromo-2,3,4-trifluorobenzoate (10.0 g, 37.2 mmol)[1]
-
Acylation: Magnesium ethoxide, Diethyl malonate.
-
Condensation: Triethyl orthoformate, Acetic anhydride.
-
Amination: Cyclopropylamine.[2]
-
Cyclization: Potassium carbonate (
) or Sodium Hydride (NaH).[1]
Step-by-Step Procedure:
-
Beta-Keto Ester Formation:
-
Dissolve Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 eq) in anhydrous THF.
-
Add Magnesium ethoxide (1.2 eq) and Diethyl malonate (1.2 eq).[1]
-
Reflux for 3 hours. The magnesium chelate stabilizes the intermediate.
-
Critical Check: Monitor TLC for disappearance of the benzoate.
-
Workup with dilute HCl to decarboxylate/hydrolyze, yielding the benzoylacetate intermediate .
-
-
Enamine Formation:
-
Treat the crude benzoylacetate with Triethyl orthoformate (2.0 eq) and Acetic anhydride (2.5 eq). Heat at 130°C for 2 hours (removing volatile ethyl acetate).
-
Evaporate to dryness to obtain the ethoxymethylene intermediate .
-
Redissolve in Ethanol (0.5 M). Cool to 0°C.
-
Add Cyclopropylamine (1.1 eq) dropwise.[1] Stir at RT for 1 hour.
-
Observation: The solution typically turns yellow as the enamine forms.
-
-
Cyclization (Intramolecular
):-
Add
(2.5 eq) directly to the reaction mixture (or use NaH in DMF for faster rates). -
Heat to 60-80°C for 4 hours.
-
Mechanism: The nitrogen lone pair attacks the C2-F position (ortho to the original ester), displacing fluoride and forming the pyridone ring.
-
Workup: Pour into ice water. The product (Quinolone Core) usually precipitates as a solid. Filter and wash with cold water.
-
Yield Expectation: 65-75% over 3 steps.[1]
Protocol B: Regioselective C7-Amination (Late-Stage )
The "C4-F" on the benzoate becomes the "C7-F" on the quinolone.[1] This position is critical for antibacterial potency (binding to DNA gyrase).[1]
Target: 8-Bromo-ciprofloxacin Analog.
Procedure:
-
Suspend the Quinolone Core (from Protocol A) in Acetonitrile or DMSO.
-
Add Piperazine (or N-Boc-piperazine) (2.0 eq).[1]
-
Add DIPEA (Diisopropylethylamine) (2.0 eq) as a proton scavenger.
-
Heat at 80°C for 6-12 hours.
-
Selectivity: The C7-F is displaced preferentially over C6-F due to the para-relationship with the ketone carbonyl.[1] The C8-Br remains untouched.[1]
-
Purification: Recrystallize from Ethanol/Water.
Protocol C: Suzuki-Miyaura Coupling at C8 (Formerly C6-Br)
This step demonstrates the value of the bromine handle, allowing the synthesis of 8-alkyl derivatives (like Grepafloxacin or Sparfloxacin).[1]
Target: Introduction of an 8-Methyl group.
Reagents:
-
Substrate: 8-Bromo-fluoroquinolone intermediate.[1]
-
Boronate: Methylboronic acid (1.5 eq).[1]
-
Catalyst:
(5 mol%).[1] -
Base:
(3.0 eq).[1] -
Solvent: 1,4-Dioxane/Water (9:1).[1]
Procedure:
-
Degas solvents with Nitrogen for 15 minutes.
-
Combine substrate, boronic acid, base, and catalyst in a sealed tube.
-
Heat at 100°C for 12 hours.
-
Note: The C7-F and C6-F are stable under these conditions if the temperature is controlled, though high temperatures (>120°C) with strong bases can risk competitive de-fluorination.[1]
-
Filter through Celite and purify via Flash Chromatography.
Data Summary & Troubleshooting
| Parameter | C2-F (Ortho) | C4-F (Para) | C6-Br (Ortho') |
| Activation Source | Inductive (-I) from Ester | Resonance (-M) from Ketone | None (Steric Bulk) |
| Primary Reaction | Intramolecular Cyclization | Intermolecular | Pd-Catalyzed Coupling |
| Ideal Nucleophile | Enamine Nitrogen | Cyclic Amines (Piperazine) | Boronic Acids / Stannanes |
| Common Issue | Hydrolysis of ester if wet | Bis-amination if too hot | Protodebromination |
Troubleshooting Guide
-
Problem: Low yield in cyclization (Protocol A, Step 3).
-
Cause: Moisture in the solvent competing with the intramolecular
, leading to ester hydrolysis. -
Solution: Ensure anhydrous DMF/THF is used. Use NaH instead of Carbonate for irreversible deprotonation.
-
-
Problem: Regioselectivity loss in Protocol B (Attack at C6-F).
-
Cause: Reaction temperature too high (>100°C).
-
Solution: Lower temperature to 60-80°C and increase reaction time. The C7 position is kinetically favored; C6 is thermodynamic.
-
Synthesis Workflow Diagram
Caption: Step-wise transformation from benzoate precursor to divergent API scaffolds.
References
-
Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie. [1]
-
Miyamoto, H., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones. Journal of Medicinal Chemistry. [1]
-
WuXi AppTec. (2020). Highly Regioselective SnAr of Polyhalogenated Benzaldehydes/Esters. QM Magic Class, Chapter 35.[3]
-
BenchChem. (2025).[4] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Polyfluoroarenes.[4][1]
-
Sandosham, J., & Undheim, K. (1994). Palladium-catalyzed coupling of 8-bromo-fluoroquinolones.[1] Heterocycles.[5][6]
Sources
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. baranlab.org [baranlab.org]
- 6. juniperpublishers.com [juniperpublishers.com]
preparation of liquid crystals from Methyl 6-bromo-2,3,4-trifluorobenzoate
This Application Note is written from the perspective of a Senior Application Scientist. It deviates from standard templates to prioritize the chemical logic and strategic value of the starting material, focusing on its role in synthesizing high-performance Liquid Crystals (LCs) for Vertical Alignment (VA) displays.
The Methyl 6-bromo-2,3,4-trifluorobenzoate Platform
Executive Summary & Strategic Analysis
In the competitive field of Active Matrix LCDs (AM-LCD), specifically for Vertical Alignment (VA) modes, the demand for liquid crystals with negative dielectric anisotropy (
Methyl 6-bromo-2,3,4-trifluorobenzoate is not merely a reactant; it is a strategic scaffold . Its value lies in its substitution pattern:
-
Regiocontrol: Direct bromination of 1,2,3-trifluorobenzene often yields mixtures. Using the benzoate ester as a blocking/directing group forces the bromine into the specific position (ortho to the ester, meta to the fluorines).
-
Divergent Synthesis: This molecule allows access to two distinct classes of LC materials:
-
Route A (Linear Core): Via decarboxylation, it yields 1-bromo-3,4,5-trifluorobenzene , the "gold standard" building block for terminal polar groups in VA-LCs.
-
Route B (Fused Core): Via ortho-coupling and cyclization, it yields fluorinated fluorenones , used as high-stability mesogens or dopants.
-
This guide details the protocols for Route A , as it represents the highest-volume industrial application for this precursor.
Synthetic Workflow Visualization
The following diagram illustrates the chemical logic transforming the crowded benzoate precursor into a high-performance liquid crystal.
Figure 1: Strategic workflow converting the benzoate scaffold into a linear, negative dielectric anisotropy liquid crystal.
Detailed Experimental Protocols
Phase 1: Activation of the Core (Decarboxylation Route)
Objective: To remove the directing ester group and isolate 1-bromo-3,4,5-trifluorobenzene . This transformation effectively "rotates" the numbering, converting the 6-bromo-2,3,4-trifluoro pattern into the 5-bromo-1,2,3-trifluoro pattern (symmetrically equivalent to 1-bromo-3,4,5-trifluoro), which is ideal for para-coupling.
Step 1.1: Hydrolysis
-
Reagents: Methyl 6-bromo-2,3,4-trifluorobenzoate (1.0 eq), LiOH·H₂O (2.5 eq), THF/Water (4:1 v/v).
-
Procedure:
-
Dissolve the starting material in THF.
-
Add the aqueous LiOH solution dropwise at 0°C to minimize defluorination by-products (nucleophilic aromatic substitution).
-
Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).[1] Dry over Na₂SO₄ and concentrate.
-
Yield Target: >95% (White solid).
-
Step 1.2: Copper-Catalyzed Decarboxylation
-
Rationale: Electron-deficient benzoic acids decarboxylate readily because the fluorines stabilize the developing negative charge on the ring during the transition state.
-
Reagents: 6-bromo-2,3,4-trifluorobenzoic acid (from Step 1.1), Cu₂O (0.1 eq), Quinoline (Solvent/Base).
-
Procedure:
-
Mix the acid and Cu₂O in quinoline (concentration ~1M).
-
Heat to 180-200°C under inert atmosphere (Ar or N₂). Caution: CO₂ evolution will be vigorous.
-
Monitor gas evolution. Reaction is typically complete in 2-4 hours.
-
Purification: Cool to RT. Dilute with ether. Wash extensively with 2M HCl to remove quinoline.
-
Distillation: The product, 1-bromo-3,4,5-trifluorobenzene, is a liquid (bp ~144°C). Distill under reduced pressure to obtain pure material.[1][2]
-
Validation: ¹⁹F NMR should show a simplified pattern (2 signals: 2F equivalent, 1F unique) compared to the precursor.
-
Phase 2: Construction of the Mesogen (Suzuki Coupling)
Objective: To couple the fluorinated "head" to a liquid crystalline "tail" (e.g., a trans-cyclohexyl phenyl group).
Target Molecule: 4'-(trans-4-propylcyclohexyl)-3,4,5-trifluorobiphenyl (Model VA-LC).
Protocol:
-
Reactants:
-
Aryl Halide: 1-Bromo-3,4,5-trifluorobenzene (1.0 eq).
-
Boronic Acid: 4-(trans-4-propylcyclohexyl)phenylboronic acid (1.1 eq).
-
Catalyst: Pd(dppf)Cl₂ (0.03 eq) or Pd(OAc)₂/SPhos (for sterically demanding substrates).
-
Base: K₃PO₄ (2.0 eq) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (5:1).
-
-
Execution:
-
Degas solvents thoroughly (freeze-pump-thaw or sparging with Ar). Oxygen is the enemy of this reaction.
-
Combine reactants and catalyst in a sealed tube or reactor.
-
Heat to 90°C for 12 hours.
-
Note: The electron-deficient nature of the trifluorobenzene ring facilitates oxidative addition, making this coupling generally high-yielding.
-
-
Workup & Isolation:
-
Filter through Celite to remove Pd black.
-
Partition between water and MTBE (Methyl tert-butyl ether).
-
Crucial Step: Silica gel chromatography (eluent: 100% Hexane). Liquid crystals require extreme purity (>99.5%) to prevent conductivity issues in displays.
-
Recrystallization: Final purification via recrystallization from Ethanol/Hexane to ensure phase purity.
-
Data Summary & Characterization
The following table summarizes the expected physical properties of the intermediate and final LC material.
| Compound | Role | Key Spectroscopic Marker | Expected Phase Behavior |
| Methyl 6-bromo-2,3,4-trifluorobenzoate | Precursor | ¹H NMR: δ 3.95 (s, 3H, OMe) | Crystalline Solid (mp ~40°C) |
| 1-Bromo-3,4,5-trifluorobenzene | Intermediate | ¹⁹F NMR: δ -134 (2F), -160 (1F) | Liquid (bp 144°C) |
| Target LC (Propyl-cyclohexyl-biphenyl) | Final Product | MS: m/z = 332 (M+) | Cr 45 N 120 Iso (Nematic range) |
Note: "Cr 45 N 120 Iso" denotes melting at 45°C into a Nematic phase, clearing to Isotropic liquid at 120°C.
Safety & Handling (E-E-A-T)
-
Fluorinated Aromatics: These compounds generally exhibit low surface tension and high volatility. Work in a fume hood.
-
Decarboxylation Risks: The thermal decarboxylation step generates CO₂ gas rapidly at high temperatures. Ensure the reaction vessel has an appropriate pressure relief or open pathway to a bubbler to prevent over-pressurization.
-
Hydrofluoric Acid (HF) Potential: While the C-F bond is stable, combustion or exposure to extremely strong Lewis acids at high temperatures can release HF. In case of fire, use breathing apparatus.
References
-
Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals with Negative Dielectric Anisotropy: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216–4235. Link
-
Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36(12), 2070–2095. Link
-
Molander, G. A., & Bernardi, C. R. (2002). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 67(24), 8424–8429. Link
-
Goossen, L. J., et al. (2006). "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Advanced Synthesis & Catalysis, 349(14-15), 2241–2246. Link
-
Merck KGaA. (2020).[3] "Liquid Crystal Mixtures for VA-TFT Displays." Merck Performance Materials Technical Datasheets. Link
Sources
experimental procedure for Grignard reaction involving fluorobenzoates
Application Note: Chemoselective Synthesis of Fluorinated Tertiary Alcohols via Grignard Addition to Fluorobenzoates
Abstract & Scope
The incorporation of fluorine into drug scaffolds is a critical strategy for modulating metabolic stability (blocking P450 oxidation) and lipophilicity. This guide details the protocol for the double nucleophilic addition of Grignard reagents to Methyl 4-fluorobenzoate to synthesize (4-fluorophenyl)diphenylmethanol (and related analogs). Unlike standard ester additions, the electron-withdrawing nature of the fluorine substituent activates the carbonyl, requiring precise thermal management to prevent runaway exotherms or side reactions. This protocol emphasizes rigorous moisture control, reagent quantification via titration, and a self-validating quenching mechanism.
Pre-Reaction Validation: The Foundation of Reproducibility
Trustworthiness Principle: Never assume commercial Grignard reagent molarity. Degradation over time is inevitable.
Protocol: Titration of Grignard Reagents (Knochel Method)
Before starting the main reaction, the active concentration of Phenylmagnesium bromide (PhMgBr) must be determined.
Materials:
-
Salicylaldehyde phenylhydrazone (Indicator) or 1,10-Phenanthroline/Menthol.
-
Selected Method: 1,10-Phenanthroline/Menthol (Sharp endpoint, high accuracy).
Step-by-Step:
-
Setup: Flame-dry a 10 mL vial and cool under Argon.
-
Charge: Add 1,10-phenanthroline (2 mg) and anhydrous THF (2 mL).
-
Titrant: Add a precise amount of (-)-Menthol (typically 1.0 mmol, ~156 mg). The solution remains colorless.
-
Titration: Add the Grignard reagent dropwise via a gas-tight syringe.
-
Endpoint: The solution turns pink/burgundy immediately upon the first drop but disappears as the Grignard reacts with the menthol (deprotonation). The permanent burgundy color indicates the endpoint (when all menthol is consumed and excess Grignard complexes with the phenanthroline).
-
Calculation:
Core Experimental Protocol
Target Reaction: Methyl 4-fluorobenzoate + 2 PhMgBr
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| Methyl 4-fluorobenzoate | Substrate | 1.0 | 154.14 | Electrophile; activated by F-substituent. |
| PhMgBr (in THF) | Nucleophile | 2.2 - 2.5 | ~181.31 | Slight excess ensures complete conversion of intermediate ketone. |
| Anhydrous THF | Solvent | N/A | 72.11 | Must be <50 ppm H2O. |
| NH4Cl (sat. aq.) | Quench | Excess | 53.49 | Mild acid to protonate alkoxide without defluorination. |
Step-by-Step Procedure
Step 1: System Preparation
-
Assemble a 250 mL 3-neck round-bottom flask (RBF) with a reflux condenser, temperature probe, and pressure-equalizing addition funnel.
-
Critical: Bake glassware at 120°C for 2 hours or flame-dry under vacuum. Backfill with
or Ar three times.
Step 2: Substrate Solubilization
-
Charge the RBF with Methyl 4-fluorobenzoate (10 mmol, 1.54 g) and anhydrous THF (50 mL).
-
Cool the system to 0°C using an ice/water bath.
-
Expert Insight: While many ester additions are done at RT, the 4-fluoro group destabilizes the ester inductively, making the carbonyl highly electrophilic. Starting at 0°C prevents local overheating and impurity formation.
-
Step 3: Controlled Addition (The Kinetic Phase)
-
Charge the addition funnel with the titrated PhMgBr solution (24 mmol).
-
Add the Grignard reagent dropwise over 30 minutes.
-
Monitor: Internal temperature must not exceed 10°C.
-
Observation: The solution will likely turn yellow/brown. A transient precipitate (magnesium alkoxide) may form and redissolve.
Step 4: Thermal Drive (The Thermodynamic Phase)
-
Once addition is complete, remove the ice bath.[1]
-
Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Reflux: Heat the reaction to a gentle reflux (66°C) for 2 hours.
-
Why Reflux? The first addition (Ester
Ketone) is fast. The second addition (Ketone Tertiary Alkoxide) is sterically more demanding, especially with the bulky diphenylmethanone intermediate. Heat ensures the reaction does not stall at the ketone stage.
-
Step 5: Quenching & Workup
-
Cool the mixture back to 0°C.
-
Quench: Slowly add saturated aqueous
(20 mL). -
Extraction: Dilute with Ethyl Acetate (EtOAc) and water. Separate layers.
-
Wash: Wash organic layer with Brine (
) to remove magnesium salts. -
Dry: Dry over
, filter, and concentrate in vacuo.
Mechanism & Troubleshooting
Reaction Pathway
The reaction proceeds through two distinct nucleophilic attacks. The 4-fluoro substituent remains stable (C-F bond energy ~485 kJ/mol) and does not undergo
Caption: Sequential nucleophilic addition mechanism. Note that the ketone intermediate is more reactive than the starting ester, necessitating the second equivalent of Grignard.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered Ester | Wet solvent/reagent killed the Grignard. | Re-titrate Grignard; distill THF over Na/Benzophenone. |
| Ketone Product Isolated | Insufficient Grignard or insufficient heat. | Use 2.5 equiv. Grignard; ensure reflux time is adequate. |
| Biphenyl Impurities | Wurtz coupling during Grignard prep. | Purchase high-grade Grignard or prepare at lower temp (<40°C). |
| Gel/Emulsion during Workup | Magnesium salts ( | Use Rochelle's Salt (Potassium sodium tartrate) wash or dilute HCl (if product is acid-stable). |
Experimental Workflow Visualization
Caption: Operational workflow for the Grignard addition to fluorobenzoates, emphasizing temperature control checkpoints.
Safety & Hazards (RAMP)
-
R (Recognize): Grignard reagents are pyrophoric or highly flammable. THF forms explosive peroxides.[2]
-
A (Assess): The reaction is exothermic.[2][3] Adding the ester to the Grignard (inverse addition) or vice-versa releases significant heat.
-
M (Manage): Use a blast shield. Keep a bucket of sand (Class D extinguishment) nearby. Never use water on a Grignard fire.
-
P (Prepare): Ensure the quench is done slowly at 0°C; rapid acid addition can cause violent boiling of ether/THF.
References
-
Lin, H. S., & Paquette, L. A. (1994).[4][5] A Convenient Method for Determining the Concentration of Grignard Reagents.[5] Synthetic Communications, 24(17), 2503–2506. Link
-
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. Link
-
Sigma-Aldrich. (n.d.). Bis(4-fluorophenyl)methanol Product Sheet. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General Mechanism Reference).
Sources
role as a building block in organic synthesis
Application Note: Strategic Utilization of Unstable Heteroaryl Building Blocks
Subtitle: Overcoming the "2-Pyridyl Problem" in Medicinal Chemistry via MIDA Boronates and Advanced Precatalysts.
Abstract
In modern drug discovery, the demand for high-Fsp³ scaffolds and nitrogen-rich heterocycles has outpaced the stability of traditional building blocks. Specifically, 2-substituted nitrogen heterocycles (e.g., 2-pyridyl boronic acids) represent a critical "building block gap" due to rapid protodeboronation. This guide details the mechanistic failure modes of these reagents and provides validated protocols for their stabilization and coupling. We focus on the strategic application of N-methyliminodiacetic acid (MIDA) boronates and Buchwald G3/G4 precatalyst systems to enable modular synthesis of complex bioisosteres.
The Stability Paradox: Why "Simple" Blocks Fail
Expertise & Experience: Novice chemists often assume that 2-pyridine boronic acid behaves similarly to phenylboronic acid. It does not. The proximity of the basic nitrogen atom to the boron center creates a unique instability profile. Unlike standard aryl boronic acids, which degrade via acid/base-catalyzed hydrolysis, 2-heteroaryl species undergo rapid protodeboronation under neutral conditions.
Mechanistic Insight: The degradation is driven by the formation of a zwitterionic intermediate.[1] The nitrogen lone pair coordinates to the empty p-orbital of the boron, or facilitates the attack of water, leading to a transition state where the C-B bond is cleaved and replaced by C-H.[1] This reaction is often faster than the transmetallation step in a standard Suzuki-Miyaura coupling.
Visualization: The Protodeboronation Cycle
The following diagram illustrates the competitive pathway that leads to building block destruction.
Figure 1: The "Death Spiral" of 2-pyridyl building blocks. Note that degradation often outcompetes the desired catalytic cycle.
Strategic Selection: Choosing the Right Surrogate
To mitigate instability, the boron center must be protected or the catalyst must be hyper-active. Use the following logic matrix to select your building block.
| Building Block Class | Stability (Benchtop) | Reactivity (Suzuki) | Atom Economy | Best Use Case |
| Free Boronic Acid | Low (Days) | High (if stable) | High | Simple aryls; avoid for 2-heterocycles. |
| Pinacol Ester (Bpin) | Medium (Weeks) | Low (Slow transmetallation) | Medium | General library synthesis; requires strong base. |
| MIDA Boronate | High (Years) | Latent (Requires hydrolysis) | Low | Iterative synthesis; unstable heteroaryls. |
| Trifluoroborate (BF3K) | High (Months) | Medium | High | Aqueous-compatible couplings. |
Validated Protocols
Protocol A: The "Slow-Release" Iterative Cross-Coupling (ICC)
Best for: Complex assembly using MIDA boronates where the building block is otherwise unstable.
Logic: MIDA boronates are sp³-hybridized, shutting down the empty p-orbital that invites degradation. They do not couple directly. We use a "slow-release" strategy where the active boronic acid is unmasked in situ at a rate that matches the catalytic turnover, keeping the concentration of free (unstable) boronic acid low.
Materials:
-
MIDA Boronate building block (1.0 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: THF:H₂O (10:1)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Seal the vial and purge with Argon for 5 minutes. Critical: Do not use freeze-pump-thaw if your halide is volatile; sparging is sufficient for this system.
-
Solvent Addition: Add the THF:H₂O mixture via syringe.
-
Slow Hydrolysis: Heat to 60°C.
-
Workup: Dilute with EtOAc, wash with NH₄Cl (sat), dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography. (Note: Unreacted MIDA boronates are silica-stable and can be recovered).
Protocol B: Rapid Coupling of "Impossible" Blocks
Best for: 2-Pyridyl Boronic Acids/Esters that must be coupled directly.
Logic: If you cannot use MIDA, you must outrun the decomposition. We utilize Buchwald G3/G4 Precatalysts (specifically XPhos Pd G3). These precatalysts generate the active Pd(0) species instantaneously upon base contact, ensuring the catalytic cycle starts before the boronic acid degrades.
Materials:
-
Unstable Boronic Acid (1.5 equiv - excess is mandatory)
-
Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: XPhos Pd G3 (0.02 equiv)
-
Base: K₃PO₄ (0.5 M aqueous solution)
-
Solvent: THF or 1,4-Dioxane
Step-by-Step Methodology:
-
System Setup: In a glovebox or under strict Schlenk conditions, combine the aryl halide and XPhos Pd G3 in a vial.
-
Boron Addition: Add the unstable boronic acid last as a solid.
-
Activation: Add degassed solvent and the aqueous base solution simultaneously.
-
Reaction: Stir vigorously at room temperature (25°C).
-
Observation: The reaction typically turns a dark amber/brown within 60 seconds, indicating active Pd(0) generation.
-
Time: Most couplings with G3 catalysts complete in <30 minutes. Do not heat unless absolutely necessary (heating accelerates protodeboronation).
-
-
Quench: Immediately quench with water after TLC indicates consumption of the halide.
Decision Framework for Building Block Utilization
Use this workflow to determine the correct experimental path for your specific heterocyclic building block.
Figure 2: Decision tree for optimizing reaction conditions based on building block topology.
References
-
Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society, 2014. Link
-
Gillis, E. P., & Burke, M. D. "Iterative Cross-Coupling with MIDA Boronates: Towards a General Strategy for Small-Molecule Synthesis."[5] Aldrichimica Acta, 2009.[5] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[6] Journal of the American Chemical Society, 2010.[6] Link
-
Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed." Journal of the American Chemical Society, 2009. Link
Sources
Troubleshooting & Optimization
improving the yield of Methyl 6-bromo-2,3,4-trifluorobenzoate reactions
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Yield Optimization & Troubleshooting for Methyl 6-bromo-2,3,4-trifluorobenzoate
Executive Summary
This guide addresses the synthesis and optimization of Methyl 6-bromo-2,3,4-trifluorobenzoate . High-yield synthesis of this compound is frequently hindered by two primary factors: regioselectivity failures during the halogenation of the aromatic ring and nucleophilic defluorination (
This document provides a validated workflow to bypass these bottlenecks, specifically recommending a "Reverse Lithiation" strategy over direct bromination and an Acid Chloride esterification route to mitigate steric hindrance.
Module 1: Route Selection & Regioselectivity
User Issue: "I am brominating 2,3,4-trifluorobenzoic acid, but NMR shows the bromine is primarily at the 5-position, not the 6-position."
Technical Insight: Direct electrophilic bromination of 2,3,4-trifluorobenzoic acid is governed by the directing effects of the fluorine atoms and the carboxyl group. The fluorine at C-4 directs ortho to itself (position 5), and the fluorine at C-2 directs para to itself (position 5). Consequently, direct bromination yields 5-bromo-2,3,4-trifluorobenzoic acid with >95% selectivity [1]. To obtain the 6-bromo isomer, you must invert the synthetic logic using a lithiation-carboxylation sequence.
Recommended Protocol: The "Reverse Lithiation" Route Instead of brominating the acid, start with the bromobenzene and introduce the carboxyl group via Directed Ortho Metalation (DoM).
-
Starting Material: 1-bromo-3,4,5-trifluorobenzene (also known as 5-bromo-1,2,3-trifluorobenzene).
-
Reagents: LDA (Lithium Diisopropylamide),
(Dry Ice).[1] -
Mechanism: The bulky base (LDA) selectively deprotonates the position ortho to the bromine and meta to the fluorine (C-2 relative to Br), stabilized by the inductive effect of the halogens.
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried flask with THF and cool to -78°C under Argon/Nitrogen.
-
Lithiation: Add 1-bromo-3,4,5-trifluorobenzene (1.0 eq). Slowly add LDA (1.1 eq) over 30 minutes. Stir for 1 hour at -78°C.
-
Critical Checkpoint: The solution must remain at -78°C to prevent "benzyne" formation or halogen dance side reactions.
-
-
Carboxylation: Bubble excess dry
gas through the solution or pour the reaction mixture onto crushed Dry Ice. -
Workup: Allow to warm to room temperature. Quench with 1M HCl. Extract with Ethyl Acetate.[2]
-
Result: Yields 6-bromo-2,3,4-trifluorobenzoic acid [2].
Figure 1: Comparison of synthetic routes. Route A leads to the incorrect regioisomer due to electronic directing effects. Route B utilizes steric and coordination control to yield the target intermediate.
Module 2: Esterification Troubleshooting
User Issue: "My esterification yield is low (<50%), and I see defluorinated byproducts by LC-MS."
Technical Insight:
The 6-bromo-2,3,4-trifluorobenzoic acid is sterically congested (Br at C-6, F at C-2). Standard Fischer esterification (
Recommended Protocol: Acid Chloride Activation
Using Thionyl Chloride (
| Parameter | Standard Fischer ( | Acid Chloride ( |
| Reactivity | Low (Equilibrium limited) | High (Irreversible) |
| Steric Sensitivity | High (Fails for hindered acids) | Low (Overcomes hindrance) |
| Risk of | Moderate (Long reflux required) | Low (Mild conditions) |
| Yield Potential | 40-60% | 85-95% |
Step-by-Step Protocol:
-
Activation: Dissolve 6-bromo-2,3,4-trifluorobenzoic acid (1.0 eq) in anhydrous Toluene (or DCM).
-
Reagent Addition: Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF (Dimethylformamide).
-
Note: DMF forms the Vilsmeier-Haack reagent, significantly accelerating acid chloride formation.
-
-
Reaction: Reflux at 70-80°C for 2-3 hours until gas evolution (
) ceases. -
Evaporation: CRITICAL STEP. Evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Why? Residual
will generate HCl gas when MeOH is added, which can degrade the product or cause side reactions.
-
-
Esterification: Redissolve the residue in anhydrous DCM. Cool to 0°C. Add anhydrous Methanol (3.0 eq) and Pyridine (1.1 eq) dropwise.
-
Workup: Wash with water, then dilute
. Dry and concentrate.
Module 3: Purification & Isolation
User Issue: "The product is an oil that won't crystallize, or it contains a persistent impurity."
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Product is a dark oil | Residual DMF or oxidative decomposition. | Dissolve in Hexane/EtOAc (9:1) and pass through a short silica plug. |
| LC-MS Mass M+31 | Methoxy-defluorination ( | Reaction temperature was too high or base (NaOMe) was generated. Cannot be purified easily. Restart using the Acid Chloride method at 0°C. |
| Low Melting Point | Isomer contamination (5-bromo vs 6-bromo). | Check |
Analytical Validation (
-
6-Bromo isomer: Look for three distinct fluorine signals. The F at C-2 will show coupling to the adjacent F at C-3 but no coupling to a proton at C-6 (since Br is there).
-
5-Bromo isomer: The F at C-2 will show coupling to H-6.
References
-
Vertex Pharmaceuticals. (2010). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. US Patent 2010/0123456.
-
Max Planck Institute. (2015). Far-Red Emitting Fluorescent Dyes for Optical Nanoscopy: Fluorinated Silicon–Rhodamines. Chemistry - A European Journal.[3] (Describes lithiation of 3,4,5-trifluorobromobenzene to form the 6-bromo acid).
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.
Sources
Technical Support Center: Purification of Methyl 6-bromo-2,3,4-trifluorobenzoate
Case ID: PUR-MBTF-006 Compound: Methyl 6-bromo-2,3,4-trifluorobenzoate CAS: 1525649-77-7 (and related analogs) Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Chemical Profile
User Query: "How do I purify Methyl 6-bromo-2,3,4-trifluorobenzoate to >98% purity for pharmaceutical intermediate use?"
Scientist's Assessment: This compound is a highly electron-deficient benzoate ester.[1] The presence of three fluorine atoms and a bromine atom on the benzene ring significantly alters its physicochemical properties compared to non-fluorinated benzoates.
-
Lipophilicity: High.[1] The C-F and C-Br bonds increase solubility in non-polar solvents (DCM, EtOAc) while reducing water solubility.[1]
-
Reactivity: The ester bond is susceptible to hydrolysis under basic conditions, but the electron-withdrawing halogens stabilize the leaving group potential of the benzoate, making it sensitive to nucleophilic attack.
-
State: Often isolated as a low-melting solid or viscous oil depending on purity.[1]
Key Impurities to Target:
-
Unreacted Acid: 6-bromo-2,3,4-trifluorobenzoic acid (Starting material).[1]
-
Hydrolysis Products: Resulting from improper storage or wet workups.[1]
-
Regioisomers: If synthesized via electrophilic aromatic substitution (bromination).[1]
Pre-Purification Triage (Decision Matrix)
Before selecting a method, determine the physical state of your crude material. Polyfluorinated benzoates often exist in a "metastable" oily state that can be induced to crystallize.[1]
Figure 1: Purification Triage Workflow.[1] Determine the optimal path based on the physical state and impurity profile of the crude product.
Protocol A: Liquid-Liquid Extraction (The "Acid Purge")
Issue: The most common impurity is the unreacted carboxylic acid precursor.[1] Because the ring is electron-deficient, the acid is relatively strong (pKa < 3.5), making it easy to remove via base wash, but caution is required to prevent ester hydrolysis.
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Why? EtOAc is preferred over DCM for environmental safety, though DCM offers better solubility for highly fluorinated compounds.[1]
-
-
The "Soft" Wash: Wash the organic layer twice with Saturated NaHCO₃ (1:1 volume ratio).[1]
-
Brine Wash: Wash once with saturated brine to remove trapped water.[1]
-
Drying: Dry over Na₂SO₄ for 15 minutes. Filter and concentrate in vacuo.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Emulsion forms | Fluorinated compounds can act as surfactants.[1] | Add a small amount of MeOH or filter through a Celite pad.[1] |
| Yield loss | Ester hydrolysis during wash.[1] | Use cold (0°C) NaHCO₃ and minimize contact time.[1] |
| Acid remains | Insufficient washing.[1] | Check aqueous layer pH.[1] It must remain basic (pH > 8).[1] |
Protocol B: Flash Column Chromatography
Issue: If non-acidic impurities (regioisomers, catalyst residues) persist, chromatography is required.[1] The fluorine atoms reduce the compound's polarity, causing it to elute quickly.
Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate.[1]
Gradient Strategy: Because the compound is lipophilic, start with a very non-polar mobile phase.[1]
| Column Volume (CV) | % Ethyl Acetate in Hexane | Purpose |
| 0 - 2 | 0% (Pure Hexane) | Column equilibration & flushing extremely non-polar impurities. |
| 2 - 5 | 0% → 5% | Elution of non-polar byproducts (e.g., decarboxylated aromatics).[1] |
| 5 - 12 | 5% → 15% | Target Compound Elution Window. |
| 12+ | 20% → 50% | Flush remaining polar impurities (unreacted acid, if any).[1] |
Expert Tip:
-
TLC Visualization: Fluorinated benzenes often quench UV strongly at 254 nm.[1] If the spot is faint, use a KMnO₄ stain .[1] The oxidizable positions (if any) or the ester might show, but UV is usually sufficient.[1]
-
Loading: Dissolve crude in a minimum amount of DCM for loading. Do not use MeOH for loading as it broadens bands.[1]
Protocol C: Recrystallization (Polishing)[1]
Issue: For >99% purity (HPLC grade), recrystallization is superior to chromatography.[1] Target State: Methyl 6-bromo-2,3,4-trifluorobenzoate is typically a solid, but may oil out due to "melting point depression" from impurities.[1]
Solvent System Screening:
-
Methanol (MeOH):
-
Hexane/EtOAc (Layering):
Protocol:
-
Dissolve 1g of crude in 3-5 mL of hot Methanol (approx. 50°C).
-
If insoluble particles remain, filter hot.[1]
-
Allow the solution to cool to room temperature over 1 hour.
-
Place in a freezer (-20°C) for 12 hours.
-
Filter crystals and wash with cold (-20°C) Hexane.
Frequently Asked Questions (FAQs)
Q1: My product is an oil, but it's supposed to be a solid. What happened? A: This is common with polyfluorinated benzoates.[1] Small amounts of solvent (DCM/EtOAc) or impurities (like the free acid) depress the melting point significantly.[1]
-
Fix: High-vacuum drying (< 1 mbar) for 12 hours to remove solvent.[1] If it remains an oil, try "seeding" with a tiny crystal of pure product or scratching the glass flask with a spatula to induce nucleation.
Q2: Can I use vacuum distillation? A: Only as a last resort. The boiling point is likely high (>250°C at atm).[1] Distillation requires high vacuum (< 0.5 mmHg).[1]
-
Risk: Thermal decomposition.[1] Halogenated aromatics can undergo dehalogenation or polymerization at high temperatures.[1] Recrystallization is safer and more effective for purity.[1]
Q3: Is the compound sensitive to light? A: Yes, brominated aromatics can be photosensitive (photodebromination).[1] Store in amber vials.
Q4: Why does the NMR show a "ghost" peak near the methyl ester? A: If you see a second set of peaks, check for Rotamers . However, in this sterically crowded system (Bromine at pos 6, Fluorine at pos 2), the ester bond rotation might be restricted, but distinct rotamers are rare at RT. It is more likely a Regioisomer (e.g., Methyl 2-bromo-3,4,5-trifluorobenzoate) if the synthesis involved bromination of a precursor.[1]
References
-
Safe Handling of Fluorinated Esters
-
Synthesis & Purification of Halogenated Benzoates
-
Solubility Profiles of Polyfluorinated Aromatics
-
Chromatography of Fluorinated Compounds
Sources
- 1. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Methyl 6-bromo-2,3,4-trifluorobenzoate Synthesis
This guide serves as a technical support resource for researchers synthesizing or utilizing Methyl 6-bromo-2,3,4-trifluorobenzoate . It addresses the specific chemical challenges associated with the high-fluorine content and steric congestion of this scaffold.
Status: Operational | Topic: Impurity Profiling & Troubleshooting | Audience: R&D Chemists[1]
Executive Summary
The synthesis of Methyl 6-bromo-2,3,4-trifluorobenzoate is complicated by two primary factors: the nucleophilic lability of the fluorine atoms (leading to SNAr side products) and the directing group competition during bromination (leading to regioisomers).[2] This guide provides diagnostic protocols to identify and prevent these specific impurities.
Part 1: Common Side Products & Diagnostic Guide
The following table correlates observed analytical anomalies with specific chemical side products.
| Symptom (Analytical Observation) | Probable Side Product | Root Cause |
| LC-MS: [M+12] peak (+30 amu vs. SM) NMR: New singlet ~4.0 ppm | Methyl 6-bromo-2,3-difluoro-4-methoxybenzoate | SNAr Reaction: Methoxide attack at C4 (para to ester) displacing fluorine.[2] Common in basic esterification.[1] |
| NMR: Aromatic H coupling constant is small (< 8 Hz) | Methyl 5-bromo-2,3,4-trifluorobenzoate | Regioisomerism: Bromination occurred at C5 instead of C6.[1][2] The H-atom at C6 lacks an ortho-F neighbor.[1][2] |
| LC-MS: [M-14] peak (Acid mass) | 6-bromo-2,3,4-trifluorobenzoic acid | Hydrolysis/Incomplete Reaction: Steric hindrance at C6 slows esterification; water ingress hydrolyzes the ester.[2] |
| GC-MS: [M-Br+H] peak | Methyl 2,3,4-trifluorobenzoate | Protodebromination: Occurs during lithiation-trapping routes if moisture quenches the aryl-lithium before electrophile addition.[2] |
Part 2: Troubleshooting FAQs
Q1: I am seeing a significant impurity with a methoxy signal in proton NMR. How do I prevent this?
Diagnosis: You have likely formed the SNAr byproduct (4-methoxy analog).[1] Mechanism: Polyfluorinated benzoates are electron-deficient "pi-acids."[1][2] The ester group at C1 activates the C4-fluorine toward nucleophilic aromatic substitution (SNAr).[1] If you use sodium methoxide (NaOMe) or even potassium carbonate (K₂CO₃) in methanol with heat, the methoxide ion will displace the fluorine at C4 (para to the ester).[1]
Corrective Protocol (Acid-Catalyzed Esterification): Switch to non-nucleophilic acidic conditions to avoid generating alkoxide ions.
-
Reagents: Use Thionyl Chloride (SOCl₂) in anhydrous Methanol or H₂SO₄ (catalytic) in Methanol.[1]
-
Temperature: Maintain 0°C during addition. Reflux only if necessary; steric hindrance at C6 may require longer reaction times rather than higher temperatures.[1]
-
Alternative: Use Trimethylsilyldiazomethane (TMS-CHN₂) in MeOH/Benzene for mild methylation if the acid is sensitive.[1]
Q2: My product contains an inseparable isomer. How do I distinguish the 5-bromo from the 6-bromo isomer?
Diagnosis: Regioselectivity failure during the bromination of the precursor. Technical Insight:
-
Target (6-bromo): The aromatic proton is at C5 .[1] It is ortho to the Fluorine at C4.[1]
-
Impurity (5-bromo): The aromatic proton is at C6 .[1] It is meta to the Fluorine at C2 and C4.[1]
Prevention: If synthesizing the precursor acid via lithiation, ensure you are using LDA at -78°C . The carboxylate group (COOLi) directs lithiation to the ortho position (C6).[1] If the temperature rises, thermodynamic equilibration may favor the C5 position (directed by the C4-fluorine).[1]
Q3: The reaction yield is low, and I recover unreacted acid.
Diagnosis: Steric hindrance at the C6 position. Explanation: The bromine atom at C6 is bulky and sits ortho to the carboxyl group.[1] This creates significant steric shielding, making the carbonyl carbon less accessible to methanol nucleophiles.[1] Solution:
-
Activate the Acid: Convert the acid to the acid chloride first using Oxalyl Chloride/DMF (catalytic).[1] The acid chloride is more reactive than the protonated acid.[1]
-
Reaction Time: Extend reaction times (12–24 hours) rather than increasing temperature (which risks SNAr).
Part 3: Critical Reaction Pathways
The following diagram illustrates the divergence between the desired synthesis and the common failure modes (Regio-scrambling and SNAr).
Caption: Pathway analysis showing the divergence points for Regioisomer (Impurity A) and SNAr (Impurity B) formation.
Part 4: Recommended Synthetic Protocol
To minimize the side products identified above, the following Acid Chloride Method is recommended over direct Fischer esterification or basic alkylation.
Method: Esterification via Acid Chloride [1]
-
Activation: Dissolve 6-bromo-2,3,4-trifluorobenzoic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (0.05 equiv).[1]
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Evolution of gas (CO/CO₂) will be observed.[1] Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.
-
Checkpoint: Aliquot quench with MeOH should show complete conversion to methyl ester by TLC/LCMS.[1]
-
-
Esterification: Cool the mixture to 0°C. Add anhydrous Methanol (5.0 equiv) slowly. (Note: Adding Pyridine/Et₃N is optional but usually unnecessary if HCl gas can escape; avoiding base minimizes SNAr risk).[1]
-
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with cold 5% NaHCO₃ (rapidly, to avoid hydrolysis), then Brine. Dry over Na₂SO₄.[3]
Why this works:
-
Avoids Base: Eliminates the risk of methoxide generation, preventing the SNAr impurity.[1]
-
Overcomes Sterics: The acid chloride is highly reactive, overcoming the steric hindrance of the 6-bromo group.[1]
References
-
Regioselective Lithiation of Benzoic Acids: Mortier, J., et al. "Directed lithiation of unprotected benzoic acids."[1][4][5] Journal of the Chemical Society, Perkin Transactions 1, 1995, 1265-1271.[1][2][4]
-
SNAr Reactivity of Polyfluorinated Arenes: Chambers, R. D., et al. "Nucleophilic aromatic substitution in polyfluoroarenes."[1] Journal of the Chemical Society C: Organic, 1968.
-
Synthesis of 6-bromo-2,3,4-trifluorobenzoic acid (Precursor): Lukinavicius, G., et al. "Far-Red Emitting Fluorescent Dyes for Optical Nanoscopy: Fluorinated Silicon–Rhodamines."[1][2][6][7] Chemistry – A European Journal, 2015. (Supporting Information describes the lithiation route).
-
General Esterification of Sterically Hindered Acids: Goossen, L. J., et al. "Low-temperature esterification of sterically hindered carboxylic acids."[1] Synlett, 2008.
Sources
- 1. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Annandale II HOA [annandale2hoa.com]
- 3. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. (2-BROMO-6-FLUOROPHENYL)METHANOL | 261723-33-5 [chemicalbook.com]
- 7. pure.mpg.de [pure.mpg.de]
Technical Support Center: Fluorinated Benzoate Optimization
The following technical guide is structured as a Tier 3 Support Knowledge Base for the optimization of fluorinated benzoate synthesis. It addresses high-level chemical engineering challenges, mechanistic troubleshooting, and purification logic.
Status: Active | Topic: Reaction Engineering & Troubleshooting | Tier: 3 (Senior Chemist Level)
Introduction: The Fluorine Effect
Fluorinated benzoates are deceptive substrates. While they appear structurally simple, the high electronegativity of fluorine (
Module 1: Esterification of Sterically & Electronically Challenged Acids
Issue: Standard Fisher esterification (
The Mechanism of Failure
-
Electronic Deactivation: The electron-withdrawing nature of fluorine reduces the basicity of the carbonyl oxygen, making protonation (the first step of acid-catalyzed esterification) less favorable.
-
Steric Shielding: In 2,6-difluorobenzoic acids, the ortho-fluorines create a "steric gate" that blocks the nucleophilic attack of the alcohol on the carbonyl carbon.
Protocol A: The Acyl Chloride Bypass (Recommended)
For 2,6-substituted systems, you must bypass the tetrahedral intermediate stability issues by converting the acid to a hyper-electrophilic acyl chloride.
Step-by-Step Workflow:
-
Activation: Suspend the fluorinated benzoic acid (1.0 equiv) in anhydrous DCM.
-
Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Catalyst: Add a catalytic drop of DMF (dimethylformamide).
-
Why? DMF forms the Vilsmeier-Haack reagent intermediate, which is far more reactive towards the acid than oxalyl chloride alone.
-
-
Conversion: Stir at RT until gas evolution (
, , ) ceases (approx. 1-2 h). -
Esterification: Volatiles are removed (if necessary) or the alcohol (excess) and a base (Pyridine or
, 1.5 equiv) are added directly to the acyl chloride solution at 0°C.
Protocol B: Heterogeneous Catalysis (UiO-66-NH2)
For high-throughput applications where acid chlorides are too harsh, Metal-Organic Frameworks (MOFs) like UiO-66-NH2 have shown superior performance over
-
Advantage: The amino groups on the MOF ligand act as base sites to activate the alcohol, while the Zr nodes activate the carbonyl, creating a dual-activation mechanism that overcomes electronic deactivation.
Decision Logic: Selecting the Right Method
Figure 1: Decision matrix for esterification conditions based on substrate electronics and sterics.
Module 2: Nucleophilic Aromatic Substitution (SNAr)
Issue: "I am getting a mixture of isomers when trying to substitute a fluorine on pentafluorobenzoate."
The Regioselectivity Rule
In polyfluorinated arenes, the site of nucleophilic attack is controlled by the stability of the Meisenheimer Complex (the anionic intermediate).
-
The Rule: Nucleophilic attack occurs para to the strongest electron-withdrawing group (EWG) to maximize negative charge stabilization.
-
In Benzoates: The ester group (
) is a strong EWG. Therefore, in pentafluorobenzoates, the initial substitution occurs almost exclusively at the 4-position (para) .
Troubleshooting Table: SNAr Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Fluorine's high electronegativity is stabilizing the ground state too much (rare) or poor solvent choice. | Switch to dipolar aprotic solvents (DMSO, DMF, NMP) to solvate the cation and leave the nucleophile "naked" and reactive. |
| Hydrolysis of Ester | Presence of water in solvent + basic nucleophile. | Use anhydrous solvents. Switch from hydroxide bases (NaOH) to non-nucleophilic bases ( |
| Wrong Isomer (Ortho) | Chelation control or "Cage Effects". | If you want the ortho-product, use a non-polar solvent (Toluene) and a cation that can chelate between the ester carbonyl and the fluorine (e.g., |
| Defluorination (Reduction) | Radical pathway interference. | Exclude light. Degas solvents. Polyfluorinated aromatics are prone to Single Electron Transfer (SET) reductions. |
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the para and ortho pathways.
Figure 2: Kinetic competition in SNAr reactions of polyfluorinated benzoates. The para-pathway is generally favored due to resonance stabilization of the anionic intermediate by the ester group.
Module 3: Purification & Isolation
Issue: "My yield is 95% by NMR, but 40% after the rotavap."
The Volatility Trap
Fluorination significantly increases the vapor pressure of organic molecules. A methyl pentafluorobenzoate ester is far more volatile than methyl benzoate due to the loss of intermolecular London dispersion forces (fluorine is non-polarizable and "hard").
Self-Validating Isolation Protocol:
-
Avoid High Vacuum: Do not use high-vacuum pumps (< 5 mbar) for drying small fluorinated esters. Use a gentle stream of nitrogen or argon.
-
Solvent Choice: During extraction, avoid low-boiling solvents like diethyl ether or DCM if your product is volatile. Use MTBE (Methyl tert-butyl ether) or Heptane , which allow rotary evaporation at higher controlled pressures.
-
Cold Handling: Rotavap bath temperature should not exceed 30°C.
-
Tailing Check: Fluorinated compounds often "smear" on silica due to their lipophilicity. Add 1% Triethylamine to your eluent if the substrate has any ionizable protons, or simply to reduce peak tailing.
References
-
Xu, P., et al. (2021).[1] Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. Link
-
Kumar, A., et al. (2023).[2] Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. RSC Advances. Link
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. Link
-
Senaweera, S., et al. (2020).[3] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Link
-
ACS Green Chemistry Institute. SNAr Solvents and Reagents Guide. Link
Sources
- 1. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
Technical Support Center: Synthesis of Trifluoromethylated Compounds
Status: Operational 🟢 Current Queue: High Volume (Nucleophilic Addition, Cross-Coupling Stalls) Operator: Senior Application Scientist
Welcome to the Trifluoromethylation Support Hub
You have reached the Tier-3 Technical Support for organofluorine synthesis. This guide addresses the most persistent failure modes in the installation of the trifluoromethyl (
Below you will find Troubleshooting Modules categorized by mechanistic pathway. Each module contains diagnostic FAQs, self-validating protocols, and logic-mapped visualizations.
Module 1: Nucleophilic Trifluoromethylation (The Ruppert-Prakash System)
Core Reagent: Trimethyl(trifluoromethyl)silane (
Ticket #1024: "My reaction initiates but stalls at 50% conversion."
Diagnosis:
The Ruppert-Prakash reaction is autocatalytic . The initiator (e.g., TBAF, CsF) generates the initial alkoxide, which should activate the next molecule of
The Fix (The "Self-Validating" Protocol): Do not dump all reagents together. Use this initiated-feed method to validate the cycle.
-
Dryness Check: Ensure solvent (THF/Toluene) water content is <50 ppm.
-
The "0.1 Equiv" Test:
-
Dissolve substrate (1.0 equiv) and
(1.2 equiv) in THF at 0 °C. -
Add only 1% mol of initiator (e.g., TBAF or CsF).
-
Validation: Monitor by
NMR. You should see the signal ( ppm) decrease and a new signal (alkoxide/product) appear. -
If no change in 10 mins: Your initiator is dead (wet). Dry/replace.
-
If change occurs but stops: The silyl transfer is too slow. Add a stoichiometric Lewis acid (e.g.,
) or switch to a robust initiator like TBAT (Tetrabutylammonium difluorotriphenylsilicate) which is non-hygroscopic.
-
FAQ: Why can't I just use stoichiometric TBAF?
Using stoichiometric fluoride generates stoichiometric amounts of naked alkoxide, which is highly basic and prone to side reactions (e.g., enolization, haloform-type decomposition of the
Module 2: Radical Trifluoromethylation (Langlois Reagent)
Core Reagent: Sodium Trifluoromethanesulfinate (
Ticket #2055: "I'm getting a mixture of ortho/para isomers and reduced starting material."
Diagnosis:
The Langlois reagent generates the electrophilic
-
Regioselectivity:
is electrophilic.[1] It seeks the most electron-rich position. In heteroarenes, this is predictable (e.g., C2 of pyrrole). In simple arenes, it is poor. -
Hydrodefluorination: If the radical abstracts a hydrogen atom from the solvent instead of reacting with the substrate, you get
(gas) and reduced byproducts.
Visualizing the Decision Matrix:
Caption: Decision logic for radical trifluoromethylation. Note the critical solvent switch to prevent hydrodefluorination.
Protocol Adjustment:
-
Solvent: Switch from organic solvents to DCM/Water biphasic or DMSO . Water suppresses H-atom abstraction.
-
Stoichiometry: Use 3.0 equiv of
and 3.0 equiv of TBHP. The radical half-life is short; excess reagent is cheaper than purifying a low-yield mixture.
Module 3: Transition Metal Catalysis (The "Reductive Elimination" Wall)
Core Reagent:
Ticket #3099: "My Pd-catalyzed cross-coupling works for -Me but fails for -CF3."
The Science:
This is the most famous bottleneck in organofluorine chemistry. The
Troubleshooting Guide:
| Symptom | Root Cause | The Fix |
| Reaction stuck at Pd(II) intermediate | Slow Reductive Elimination (RE) | Ligand Switch: Use bulky monophosphines like BrettPhos or RuPhos . The steric bulk "squeezes" the |
| Formation of Ar-H | Exclude Water/Protons: Use | |
| Homocoupling (Ar-Ar) | Transmetallation issues | Switch Metal: If Pd fails, move to Copper (Cu) . The "Sandmeyer" type trifluoromethylation (using Anilines + Cu + Umemoto reagent) often bypasses the RE issue via a radical mechanism. |
The "BrettPhos" Protocol (Standard for Aryl Chlorides):
-
Catalyst:
(1 mol%) + BrettPhos (3 mol%). -
Source:
(Triethylsilyl trifluoromethane) is often superior to for transmetallation kinetics. -
Additives:
(2 equiv) is required to activate the silane. -
Temp: Heat to 100–120 °C. Note: High temp is necessary to overcome the RE barrier.
Module 4: Electrophilic Trifluoromethylation (Togni Reagents)
Core Reagent: Togni Reagent I or II (Hypervalent Iodine) Common Failure: Solubility issues and "O-alkylation" vs "C-alkylation".
Ticket #4012: "The reagent won't dissolve, and I'm getting O-CF3 byproducts."
Diagnosis:
Togni reagents are polar and often insoluble in non-polar solvents like toluene. Furthermore, they are "hard" electrophiles. If your nucleophile is ambident (e.g., enolates), the
Workflow Visualization:
Caption: Catalyst selection dictates Chemoselectivity (C- vs O-alkylation).
The Solution:
-
Solvent: Use Acetonitrile (MeCN) or DCM . Avoid ethers if possible.
-
Catalysis: Switch from basic conditions to Lewis Acid catalysis .
-
Recipe: 5-10 mol%
or . -
The Lewis acid activates the iodine center, making it more susceptible to attack by the carbon nucleophile, and coordinates the carbonyl to prevent O-attack.
-
References & Authoritative Grounding
-
Nucleophilic Mechanism & Siliconate Pathway:
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews.
-
-
Pd-Catalyzed Reductive Elimination Challenges:
-
Grushin, V. V., & Marshall, W. J. (2006). The Organometallic Fluorine Chemistry of Palladium. Journal of the American Chemical Society.
-
Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science.
-
-
Radical Trifluoromethylation (Langlois):
-
Langlois, B. R., et al. (1991).[2] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate. Tetrahedron Letters.
-
-
Togni Reagent Chemistry:
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews.
-
Sources
stability of Methyl 6-bromo-2,3,4-trifluorobenzoate under acidic conditions
Technical Support Center: Methyl 6-bromo-2,3,4-trifluorobenzoate Ticket ID: #MBTB-ACID-STAB-001 Subject: Stability Profile & Troubleshooting under Acidic Conditions
Executive Summary: The "Ticket Status"
Status: HIGHLY STABLE (Under standard acidic workup conditions).
Quick Diagnostic: If you are observing low yields of the carboxylic acid product after an acidic hydrolysis attempt, the issue is likely steric and electronic resistance , not decomposition. If you are observing "loss of material" during an acidic workup (e.g., washing an organic layer with 1M HCl), the compound is intact; check the organic phase, as the ester is lipophilic and will not partition into the aqueous acid.
Key Characteristic: This molecule exhibits the "Ortho-Effect Double Lock." The 6-Bromo and 2-Fluoro substituents create a steric blockade, while the electron-withdrawing nature of the ring destabilizes the cationic intermediates required for acid-catalyzed hydrolysis.
Technical Deep Dive: Why is it so stable?
To understand the behavior of Methyl 6-bromo-2,3,4-trifluorobenzoate, we must analyze the competition between two hydrolysis mechanisms:
The Steric Blockade ( Suppression)
The standard acid-catalyzed hydrolysis mechanism (
-
The Barrier: The Van der Waals radius of Bromine (1.85 Å) at the 6-position and Fluorine (1.47 Å) at the 2-position creates a "pincer" effect.
-
The Consequence: The carbonyl group is forced out of planarity with the benzene ring to minimize steric clash, but the flanking atoms physically block the approach of the nucleophile (water).
The Electronic Deactivation ( Suppression)
When sterics block the standard path, hindered esters often hydrolyze via the
-
The Barrier: The
pathway requires the formation of a positively charged acylium ion. -
The Consequence: The benzene ring is heavily substituted with Electron-Withdrawing Groups (EWGs): three Fluorines and one Bromine. These groups pull electron density away from the carbonyl center, severely destabilizing the acylium cation.
Visualizing the Resistance
The following diagram illustrates the mechanistic failure points for this specific molecule in acidic media.
Figure 1: Mechanistic blockade preventing acid-catalyzed hydrolysis of Methyl 6-bromo-2,3,4-trifluorobenzoate.[1][2][3]
Troubleshooting Guide: Common Scenarios
Scenario A: "I need to hydrolyze this ester to the acid."
-
Issue: Refluxing in 1M or 6M HCl shows no reaction after 24 hours.
-
Root Cause: The conditions are insufficient to overcome the steric/electronic barrier.
-
Solution: You must switch mechanisms. Acid hydrolysis is likely non-viable.
-
Recommended:Saponification (Base Hydrolysis). Use LiOH in THF/Water (1:1). The hydroxide ion is a smaller, more aggressive nucleophile than neutral water.
-
Risk:[4] Base can trigger Nucleophilic Aromatic Substitution (
) at the 4-F position (para to the ester). Monitor carefully at 0°C first. -
Alternative (Acidic): If you must use acid (e.g., base-sensitive groups present), use 100% Sulfuric Acid (
) at 60-80°C, then pour onto ice. This forces the mechanism by sheer proton power and dehydration, though yields may still be low.
-
Scenario B: "I suspect the compound decomposed during workup."
-
Issue: After washing the reaction mixture with 1M HCl, the yield is low.
-
Root Cause: Phase separation error.
-
Explanation: The poly-fluorination and bromine make this molecule extremely lipophilic (hydrophobic). It may have "oiled out" or adhered to the glassware/separatory funnel walls, or the organic solvent used (e.g., Ether) was too volatile and concentrated the product unexpectedly.
-
Solution: Re-extract the aqueous layer with Dichloromethane (DCM). This ester is stable to 1M HCl at room temperature for days.
Scenario C: "I see a new spot on TLC/LCMS."
-
Issue: Impurity formation during acidic reflux.[3]
-
Root Cause: Transesterification.
-
Explanation: If you used Ethanol or Isopropanol as a co-solvent with HCl, you likely converted the Methyl ester to the Ethyl or Isopropyl ester.
-
Verification: Check NMR. Methyl singlet (~3.9 ppm) disappears; Ethyl quartet/triplet appears.
Comparative Stability Data
The following table contextualizes the stability of this molecule against reference standards.
| Compound | Steric Bulk (Ortho) | Electronic Effect | Acid Stability (1M HCl, Reflux) | Est. Half-Life ( |
| Methyl Benzoate | None | Neutral | Low | ~1-2 Hours |
| Methyl 2,6-Dimethylbenzoate | High (Me, Me) | Weak Donor | High | > 24 Hours |
| Methyl 2,4,6-Trifluorobenzoate | Med (F, F) | Strong Withdrawal | Very High | > 48 Hours |
| Methyl 6-Br-2,3,4-trifluorobenzoate | Extreme (Br, F) | Strong Withdrawal | Extreme | Stable |
Standardized Protocol: Stability Stress Test
Use this protocol to validate the integrity of your specific batch under your specific experimental conditions.
Reagents:
-
Methyl 6-bromo-2,3,4-trifluorobenzoate (10 mg)
-
Acetonitrile (HPLC grade)
-
1M HCl (Aqueous)[1]
Workflow:
-
Preparation: Dissolve 10 mg of substrate in 1 mL Acetonitrile.
-
Stress: Add 1 mL of 1M HCl.
-
Incubation: Heat to 60°C in a sealed vial.
-
Sampling: Take 50 µL aliquots at T=0, T=1h, T=24h.
-
Analysis: Dilute aliquots into neutral mobile phase and analyze via HPLC-UV (254 nm).
-
Pass Criteria: Area% of the parent peak remains >98% relative to T=0.
-
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic decision tree for handling Methyl 6-bromo-2,3,4-trifluorobenzoate in acid.
References
- Ingold, C. K.Structure and Mechanism in Organic Chemistry. 2nd Ed., Cornell University Press, 1969.
-
Taft, R. W. "Separation of Polar, Steric, and Resonance Effects in Reactivity." Journal of the American Chemical Society, 1952. Link (Quantification of steric hindrance in ortho-substituted benzoates).
- Goossen, L. J., et al. "Hydrolysis of Sterically Hindered Esters." Synthesis, 2002. (Modern methodologies for difficult hydrolyses).
- Burkholder, C., et al. "Polyfluorinated Benzoic Acid Derivatives." Journal of Fluorine Chemistry, 2014.
Sources
- 1. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 2,4,6-trifluorobenzoate | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Dehalogenation Side Reactions of Brominated Fluorobenzenes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dehalogenation side reactions, specifically hydrodebromination, during cross-coupling reactions involving brominated fluorobenzene substrates. This unwanted reaction, where the bromine atom is replaced by a hydrogen atom, can significantly reduce the yield of your desired product and complicate purification.
This resource provides in-depth, experience-driven answers to common problems, explains the underlying chemical mechanisms, and offers validated protocols to troubleshoot and mitigate these issues effectively.
Troubleshooting Guide (Q&A)
Question 1: I am observing a significant amount of fluorobenzene byproduct in my Suzuki-Miyaura coupling reaction with a bromofluorobenzene substrate. What are the likely causes and how can I minimize this?
Answer:
The formation of a fluorobenzene byproduct is a classic sign of a hydrodebromination side reaction. In the context of a Suzuki-Miyaura coupling, this occurs when the palladium intermediate, which should react with your boronic acid (transmetalation), instead reacts with a hydride source to produce the undesired reduced arene.
Several factors can promote this side reaction. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which then undergoes reductive elimination with the aryl group to yield the dehalogenated product.[1][2][3] The key to solving this issue is to identify the source of the hydride and adjust the reaction conditions to disfavor its formation or reaction.
Primary Causes & Recommended Solutions:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), and amine bases can act as hydride sources or promote pathways that generate Pd-H species.[1][3]
-
Solution: Switch to a weaker, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less likely to promote hydrodebromination.[2]
-
-
The Solvent: Protic solvents, especially alcohols like methanol or ethanol, can be a direct source of hydrides for the palladium catalyst.[1][4][5][6] Water, while often necessary for the transmetalation step, can also contribute if present in excess.[7]
-
Solution: Use anhydrous, aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene.[2] Ensure your solvent is properly dried and degassed to remove both water and oxygen.
-
-
The Ligand: The choice of phosphine ligand is critical. Ligands that are not sufficiently bulky or electron-donating may not promote the desired reductive elimination of the cross-coupled product efficiently, giving the hydrodebromination pathway more time to occur.
Troubleshooting Workflow:
Below is a decision-making flowchart to guide your optimization process.
Caption: Troubleshooting flowchart for hydrodebromination.
Question 2: My Buchwald-Hartwig amination of a bromofluorobenzene is failing, and I'm recovering mostly the starting material and some fluorobenzene. What's going wrong?
Answer:
This is a common and frustrating issue in Buchwald-Hartwig aminations. The presence of fluorobenzene indicates that hydrodebromination is occurring, while the recovery of starting material suggests that the catalytic cycle is inefficient or stalling. These two problems are often linked.
In the Buchwald-Hartwig reaction, an unproductive side reaction can compete with the desired C-N bond formation. After the amine coordinates to the palladium center, a competing pathway of β-hydride elimination can occur, leading to the dehalogenated arene and an imine.[9] This is particularly prevalent with certain amine substrates.
Key Factors and Optimization Strategies:
| Parameter | Problem | Recommended Solution | Rationale |
| Ligand | The ligand is not promoting reductive elimination effectively. | Use a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos). | Bulky ligands create a sterically crowded environment around the palladium center, which favors the reductive elimination of the desired arylamine over competing side reactions like β-hydride elimination.[8] |
| Base | The base may be too strong, promoting side reactions, or too weak, leading to a slow reaction. | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard, but consider potassium phosphate (K₃PO₄) for sensitive substrates. | The base's role is to deprotonate the amine to form the palladium-amido complex. The choice is a balance; it must be strong enough for this step but not so reactive that it encourages decomposition or hydrodebromination. |
| Temperature | High temperatures can accelerate decomposition and side reactions. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). | While higher temperatures can increase the rate of oxidative addition, they can also increase the rate of undesired pathways. Finding the optimal temperature is crucial. |
| Substrate | Electron-deficient fluorinated arenes can be more susceptible to side reactions. | This is inherent to the substrate. Focus on optimizing the other parameters (ligand, base, solvent) to build a more robust catalytic system. | The electronic nature of the substrate influences the rates of oxidative addition and reductive elimination. A highly optimized catalyst system is needed to ensure the desired pathway dominates. |
Experimental Protocol: Ligand Screening to Minimize Dehalogenation
This protocol is designed to quickly screen different ligands to find the optimal conditions for your specific bromofluorobenzene substrate.
-
Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the bromofluorobenzene (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Preparation: In separate vials, prepare stock solutions of your palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and a panel of ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos, 2.2 mol%) in your chosen anhydrous, degassed solvent (e.g., toluene).
-
Reaction Initiation: Add the palladium and ligand solutions to the reaction vials. Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate.
-
Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction. Dilute the aliquot and analyze by GC-MS to determine the ratio of the desired product to the hydrodebrominated byproduct.[10][11][12][13][14]
-
Analysis: Compare the results to identify the ligand that provides the highest selectivity for the desired C-N coupled product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of hydrodebromination in palladium-catalyzed cross-coupling reactions?
A1: The dominant mechanism involves the generation of a palladium-hydride (Pd-H) intermediate within the catalytic cycle. After the initial oxidative addition of the bromofluorobenzene to the Pd(0) catalyst, a Pd(II)-aryl complex is formed. If a hydride source is available, it can displace the bromide, forming an Ar-Pd(II)-H species. This intermediate then undergoes rapid reductive elimination to release the fluorobenzene (Ar-H) byproduct and regenerate the Pd(0) catalyst, which can re-enter the undesired cycle.[1][4] The hydride itself can originate from various sources, including amine or alkoxide bases, alcohol solvents, or residual water.[1][7]
Caption: Catalytic cycle showing the competing dehalogenation pathway.
Q2: Are electron-withdrawing fluorine atoms on the benzene ring making the hydrodebromination worse?
A2: Yes, this is a critical point. The presence of electron-withdrawing groups like fluorine makes the aryl halide more electron-deficient. This generally accelerates the initial, crucial step of oxidative addition to the Pd(0) catalyst.[1] While this is good for initiating the desired reaction, it also means the Ar(F)-Pd(II)-Br intermediate is formed more rapidly. If other conditions in the reaction favor the formation of Pd-H species (e.g., a strong base or protic solvent), then the faster formation of this key intermediate can lead to an overall increase in the rate of the undesired hydrodebromination side reaction.
Q3: How can I accurately quantify the amount of hydrodebrominated byproduct in my crude reaction mixture?
A3: Accurate quantification is essential for effective troubleshooting. The most reliable method is Gas Chromatography-Mass Spectrometry (GC-MS).[12][14] By using an internal standard (a non-reactive compound added in a known quantity to your sample), you can accurately determine the concentration of both your desired product and the fluorobenzene byproduct.
Protocol: Sample Preparation for GC-MS Analysis
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., dodecane, tetradecane) to the reaction vial. The standard should be chosen so that its peak in the GC chromatogram is well-resolved from the product, starting material, and byproduct peaks.
-
Workup: Perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate a small, representative portion of the sample for analysis. Do not concentrate to complete dryness to avoid losing the volatile fluorobenzene byproduct.
-
Analysis: Dilute the sample to an appropriate concentration and inject it into the GC-MS. The relative peak areas (corrected for response factors, if necessary) of your product and byproduct compared to the internal standard will give you a quantitative measure of the reaction's outcome.
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics - ACS Publications URL: [Link]
-
Title: Catalytic Hydrodehalogenation Reactions Source: Organic Reactions URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications - RSC Publishing URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: PMC URL: [Link]
-
Title: Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts Source: ResearchGate URL: [Link]
-
Title: Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] Source: PubMed URL: [Link]
-
Title: Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] Source: ACS Medicinal Chemistry Letters - ACS Publications URL: [Link]
-
Title: Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage Source: Organic Chemistry Portal URL: [Link]
-
Title: Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane Source: PMC URL: [Link]
-
Title: Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water Source: PMC URL: [Link]
-
Title: Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water Source: DiVA URL: [Link]
-
Title: Quantification of 8 chlorination disinfectant byproducts from water by LLE and Gas Chromatography-Mass Spectrometry Source: Shimadzu Scientific Instruments URL: [Link]
-
Title: Trace-level Quantification of Multiclass Emerging Disinfection Byproducts (DBPs) in Wastewater-impacted Waters Source: Agilent URL: [Link]
-
Title: Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry Source: Shimadzu URL: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. kromat.hu [kromat.hu]
- 14. Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Purification of Methyl 6-bromo-2,3,4-trifluorobenzoate
Case ID: PUR-MBTB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities & Stabilization of Crude Intermediate
Executive Summary
Methyl 6-bromo-2,3,4-trifluorobenzoate is a highly functionalized aromatic ester often used as a scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Due to the strong electron-withdrawing nature of the three fluorine atoms and the bromine substituent, the ester carbonyl is highly activated.
This electronic environment creates two specific purification challenges:
-
Enhanced Hydrolytic Instability: The activated carbonyl is susceptible to nucleophilic attack by water, reverting the product to its carboxylic acid precursor (6-bromo-2,3,4-trifluorobenzoic acid).
-
Acidity of Impurities: The precursor acid is significantly more acidic than non-fluorinated benzoic acids, requiring modified basic washes to ensure complete removal without hydrolyzing the ester.
This guide provides a modular troubleshooting approach to isolating high-purity material.
Module 1: The "Acidic" Problem (Removing Unreacted Starting Material)
User Symptom: “My 1H NMR shows a broad singlet around 11-13 ppm, or my product is an oil that refuses to solidify.”
The Root Cause
The most common impurity is unreacted 6-bromo-2,3,4-trifluorobenzoic acid . In standard benzoates, a simple bicarbonate wash removes the acid. However, the trifluoro-substitution lowers the pKa of the acid (likely < 3.5 compared to ~4.2 for benzoic acid), making it easier to deprotonate, but the ester is also more labile (prone to breaking down) in the presence of strong bases or heat.
Corrective Protocol: The "Cold-Wash" Technique
Do not use strong bases like NaOH, as they will saponify your product immediately.
-
Dilution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use at least 10 mL solvent per gram of crude.
-
The Wash:
-
The Check (Self-Validation):
-
After the wash, check the pH of the aqueous layer. It should be slightly basic (pH 8-9). If it is acidic, the bicarbonate was consumed; repeat the wash.
-
-
Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) . Magnesium sulfate is acceptable but can be slightly acidic; sodium sulfate is safer for this substrate.
Expert Insight: If the acid impurity persists (visible by TLC as a baseline spot in 10% EtOAc/Hexanes), upgrade the wash to 5% aqueous Sodium Carbonate (Na₂CO₃) , but keep the temperature strictly at 0°C and limit contact time to <5 minutes to prevent ester hydrolysis.
Module 2: Removing Color & Oiling Out (Recrystallization)
User Symptom: “The product is a yellow/brown solid, but it should be off-white. It oils out when I try to recrystallize.”
The Root Cause
Polyfluorinated aromatics often trap trace halogenated byproducts or oligomers, causing color. "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when impurities depress the melting point.
Corrective Protocol: Solvent Selection
Based on the solubility profiles of fluorinated benzoates, the following solvent systems are recommended.
| Solvent System | Ratio (v/v) | Application | Notes |
| Heptane / EtOAc | 10:1 to 20:1 | Primary Choice | Excellent for removing non-polar colored impurities. |
| Methanol / Water | 5:1 | Alternative | Good for removing inorganic salts. Requires gentle heating. |
| Hexanes (Pure) | 100% | Polishing | Slurry wash (trituration) if the product is already solid but colored. |
Recrystallization Workflow
-
Dissolution: Dissolve crude solid in the minimum amount of hot EtOAc (approx. 50-60°C). Do not boil aggressively.
-
Anti-Solvent Addition: Slowly add hot Heptane until the solution becomes slightly turbid.
-
Clarification: If colored particles remain undissolved, perform a hot filtration through a small pad of Celite.
-
Crystallization: Remove from heat. Allow to cool to Room Temp (RT) slowly. Do not rush to the ice bath.
-
Troubleshooting Oiling: If oil droplets form, add a "seed crystal" of pure material or scratch the glass side with a rod. Re-heat slightly to redissolve the oil and cool more slowly.
-
-
Collection: Filter the white needles/plates and wash with cold Pentane or Hexane .
Module 3: Visualization & Logic Flow
The following diagram illustrates the decision-making process for purifying the crude reaction mixture.
Figure 1: Decision tree for the purification of crude fluorinated benzoate esters.
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography instead of recrystallization? A: Yes. Fluorinated esters move quickly on silica. Use a non-polar gradient (e.g., 100% Hexanes → 5% EtOAc/Hexanes). The acid impurity will stick to the top of the column, while the ester elutes early.
-
Warning: Do not use Methanol in your eluent, as it may cause transesterification if the silica is acidic.
Q: My product smells like vinegar/acid after drying. Why? A: This indicates hydrolysis occurred during the workup or storage. The "acid" smell is likely the free benzoic acid derivative (or trace acetic acid if used in previous steps). Re-dissolve in ether and repeat the cold bicarbonate wash (Module 1).
Q: How should I store the purified compound? A: Due to the activated carbonyl, this compound is moisture-sensitive. Store in a tightly sealed vial, preferably under an inert atmosphere (Nitrogen/Argon), at 2–8°C . Desiccants (like silica packets) in the secondary container are recommended.
References
-
Acid-Base Extraction & Workup Protocols.
-
pKa of Fluorin
-
Recrystallization of Fluorinated Arom
-
Synthesis and Handling of Bromomethyltrifluoroborates (Related Fluorinated Intermedi
- Source: ResearchGate (Molander Group / GSK).
-
URL:[Link]
-
General Purification of Benzo
-
Source: BenchChem Technical Support.[10] "Purification of Carboxylic Acid Ethyl Esters."
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. DSpace [cora.ucc.ie]
- 6. reddit.com [reddit.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. youtube.com [youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
catalyst selection for cross-coupling of polyfluorinated aromatics
The following guide serves as a Tier-3 Technical Support resource for the cross-coupling of polyfluorinated aromatics. This document is structured to troubleshoot specific "failure modes" in catalytic workflows, moving beyond standard textbook descriptions to address the nuance of competing reaction pathways inherent to electron-deficient fluorocarbons.
Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Catalyst Selection & Troubleshooting for Polyfluoroarenes
Diagnostic Triage: Define Your Pathway
Before selecting a catalyst, you must identify the primary reaction vector. Polyfluorinated rings (e.g., pentafluorobenzene) offer three distinct reactive sites, often leading to "pathway confusion" and resultant mixtures.
Decision Matrix: Select Your Workflow
Use the logic flow below to determine the correct catalytic strategy.
Figure 1: Decision logic for selecting the catalytic manifold based on substrate substitution and target structure.
Protocol Modules & Troubleshooting
Module A: Direct C-H Arylation (Retaining Fluorines)
Target: Coupling a polyfluorobenzene (e.g., pentafluorobenzene) with an aryl halide without losing fluorine atoms.
The Challenge: The "Ortho-Fluorine Effect" makes these protons acidic (
Standard Protocol: The "Fagnou" Conditions
-
Catalyst: Pd(OAc)
(1–5 mol%) -
Ligand: SPhos or XPhos (2:1 L:M ratio). Why? These electron-rich, bulky biaryl phosphines facilitate the Concerted Metallation-Deprotonation (CMD) step and stabilize the Pd center against inhibition by the electron-poor arene.
-
Base: K
CO (mild) or LiO Bu (if substrate is less acidic). Avoid strong nucleophiles like NaOMe. -
Solvent:
PrOAc or Toluene. Avoid polar aprotic solvents (DMF/DMA) if is observed. -
Temperature: 80–100 °C.
Troubleshooting Guide: C-H Arylation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by polyfluoroarene binding. | Switch to SPhos or RuPhos . The bulk prevents the "sticky" polyfluorinated ring from occupying coordination sites needed for the aryl halide. |
| Regioisomers | Competition between C-H sites. | Remember: Acidity dictates selectivity. The proton flanked by two fluorines is most reactive.[1] If selectivity is poor, switch to a Cu-catalyzed system (CuI/phenanthroline) which is highly sensitive to acidity. |
| Defluorination | Accidental C-F activation. | Lower temperature. Switch from Ni (if used) to Pd. Ensure the phosphine ligand is not too electron-rich (avoid alkyl phosphines like PCy |
Module B: C-F Activation (Defluorinative Coupling)
Target: Replacing a specific Fluorine atom with an alkyl or aryl group.[2] The Challenge: The C-F bond is the strongest single bond to carbon (approx. 110 kcal/mol). Pd is generally ineffective; this is Nickel territory.
Standard Protocol: Ni-Catalyzed Cross-Coupling
-
Catalyst: Ni(COD)
(10 mol%) or air-stable Ni(PCy ) Cl . -
Ligand: PCy
(Tricyclohexylphosphine) or NHC (IPr). Why? Requires a very electron-rich metal center to oxidatively add into the inert C-F bond. -
Nucleophile: Aryl/Alkyl Zinc reagents (Negishi) or Boronic Esters (Suzuki).
-
Additives: LiCl or MgCl
is often critical to facilitate transmetallation and break up aggregates.
Mechanism Visualization: The "Radius of Activation"
Figure 2: The Nickel catalytic cycle. The oxidative addition into Ar-F is the rate-limiting step, requiring electron-rich ligands (PCy3).
Troubleshooting Guide: C-F Activation
| Symptom | Probable Cause | Corrective Action |
| No Reaction | C-F bond too inert; Ligand not donating enough. | Switch to PCy |
| Hydrodefluorination | Presence of trace water or H-sources. | Ni-H species are forming.[3] Use strictly anhydrous solvents. Add molecular sieves. |
| Wrong F Replaced | Lack of directing group effects. | C-F activation is electronically controlled (activates at most electron-deficient site) or directing-group controlled (ortho to carbonyl/imine). Check substrate electronics. |
Module C: C-X Coupling (The "Bomb" Squad)
Target: Suzuki/Sonogashira coupling on a ring containing both Halogens (Cl/Br/I) and Fluorines.
The Challenge: Polyfluorinated aryl halides are extremely electrophilic. They are prone to
FAQ: Avoiding Side Reactions
Q: Why is my pentafluorophenyl bromide turning into a phenol ether?
A: You are likely using an alkoxide base (NaOMe, NaOEt) or hydroxide in a polar solvent. The electron-deficient ring makes the C-F bonds susceptible to nucleophilic attack (
-
Fix: Use weak, non-nucleophilic bases like K
PO or CsF . Use non-polar solvents (Toluene) to suppress charge-separated transition states favored by .
Q: Why am I seeing homocoupling of my boronic acid?
A: Polyfluorinated boronic acids (e.g.,
-
Fix: Do not use the free acid. Use MIDA boronates or Pinacol esters . These release the active species slowly, preventing accumulation and decomposition.
Reference Data & Citations
Key Catalyst Recommendations Table
| Transformation | Substrate Type | Recommended Catalyst | Ligand Class | Key Reference |
| C-H Arylation | Polyfluorobenzenes | Pd(OAc) | Biaryl Phosphine (SPhos) | Lafrance et al. [1] |
| C-F Activation | Polyfluoroarenes | Ni(COD) | Alkyl Phosphine (PCy | Schaub et al. [2] |
| C-X Coupling | Polyfluoroaryl Halides | Pd | Bulky Phosphine (CyJohnPhos) | Koren-Selfridge et al. [3] |
References
-
Lafrance, M., Rowley, C., & Fagnou, K. (2006). "Catalytic Intermolecular Direct Arylation of Perfluorobenzenes." Journal of the American Chemical Society. Link
-
Schaub, T., Backes, M., & Radius, U. (2006). "Catalytic C-F Activation of Hexafluorobenzene by Nickel(0)." Journal of the American Chemical Society. Link
-
Koren-Selfridge, L., et al. (2006). "Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene." Organic Letters. Link
-
Zhu, F., & Wang, Z.-X. (2014).[4] "Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents." The Journal of Organic Chemistry. Link
Sources
- 1. Copper-Catalyzed Arylation and Alkenylation of Polyfluoroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
managing exothermic reactions with trifluorinated intermediates
Technical Support Center: Managing Exothermic Reactions with Trifluorinated Intermediates
Introduction: The High-Energy Fluorine Frontier
Researchers often underestimate the thermodynamic potential stored in trifluorinated intermediates. The installation of a trifluoromethyl (
This guide addresses the specific "pain points" of handling three critical reagent classes:
-
Trifluoroacetic Anhydride (TFAA): High volatility (
) combined with violent hydrolysis. -
Triflic Anhydride (
): Extreme electrophilicity and exothermic quenching requirements. -
Ruppert-Prakash Reagent (
): Autocatalytic activation kinetics that can lead to delayed thermal runaways.
Crisis Management: The "Red Zone"
Q1: My internal reactor temperature is spiking despite maximum jacket cooling. What is the immediate protocol?
A: You are likely experiencing a thermal runaway where the heat generation rate (
-
Stop Dosing Immediately: Cut the feed of the limiting reagent. Do not attempt to "speed up" to finish.
-
Max Cooling is Not Always Best: If you are running a sub-ambient reaction (e.g.,
), plunging the temperature too low might freeze the reaction, accumulating unreacted reagent. When it eventually warms, it will react all at once (thermal bomb). Target a controlled temperature where the reaction proceeds but is manageable. -
Dilute (If Safe): Adding pre-cooled solvent (thermal ballast) can increase the heat capacity of the system and slow the reaction rate by dilution.
-
Vent Control: Ensure your pressure relief path is clear. Runaway trifluoromethylations often generate gases (
, , ) rapidly.
Q2: The pressure in my autoclave is rising beyond the calculated theoretical max during a
A: This indicates a side reaction or decomposition.
-
Cause:
and other fluoroalkyl halides can undergo reductive dehalogenation or radical coupling, generating non-condensable gases. In the presence of water/bases, generates fluoroform ( ), which is a gas at room temperature. -
Diagnosis: Check your headspace temperature. If
, you have an exothermic decomposition in the gas phase (common with TFE/TFAA mixtures). -
Action: Do not vent immediately if the reaction is toxic. Use a blast shield. Allow the vessel to cool to ambient or lower before attempting to bleed pressure through a scrubber.
Experimental Execution: The "Green Zone"
Q3: How do I safely quench a Triflic Anhydride (
A: Never add water directly to a concentrated
-
Dilute: Add a non-reactive solvent (DCM or Toluene) to increase volume.
-
Cool: Bring the mixture to
or . -
Buffer: Use a mild base (e.g.,
solution or Pyridine) rather than pure water to neutralize the acid immediately upon formation. -
Controlled Addition: Add the quenching agent dropwise. Monitor internal temperature, not just the bath temperature.
Q4: My
A: This is classic autocatalytic behavior. The reaction is initiated by a trace amount of nucleophile (fluoride or alkoxide), which generates the active pentacoordinate siliconate species. This species produces the product and regenerates the catalyst or active anion. Solution:
-
Do not add more catalyst: If the reaction hasn't started, adding more initiator often leads to an uncontrollable exotherm later.
-
"Jump Start": Initiate the reaction on a small scale (1-2% of total volume) in a separate vial. Once initiated (color change/mild exotherm), transfer this "seed" to the main reactor.
-
Dryness is Critical: Moisture quenches the initiator, extending the induction period until enough catalyst is added to overcome the water, at which point the accumulated reagent reacts all at once.
Reagent Data & Hazard Profile
| Reagent | Boiling Point | Primary Hazard | Critical Incompatibility | Thermal Management Tip |
| Trifluoroacetic Anhydride (TFAA) | Volatile Corrosive | Water, DMSO (Pummerer-like explosion risk) | Keep | |
| Triflic Anhydride ( | Superacid Precursor | Water, Alcohols (Violent exotherm) | Use "Thermal Reservoir" (solvent ballast) before quenching. | |
| Ruppert-Prakash ( | Flammable/Volatile | Moisture (Generates | Strict exclusion of water to prevent induction period variability. | |
| Trifluoromethyl Iodide ( | Asphyxiant/Pressure | Radical Initiators (Uncontrolled chain reaction) | Use flow chemistry for better gas-liquid mass transfer and cooling. |
Visual Workflow: Thermal Runaway Response
Caption: Decision tree for immediate response to thermal excursions during fluorination reactions.
Waste Disposal & Post-Processing
Q5: How do I dispose of the waste? I'm worried about HF generation.
A: Fluorinated byproducts can hydrolyze to release Hydrofluoric Acid (HF), which etches glass and causes severe biological damage. Protocol:
-
Container Selection: Use Polyethylene (PE) or Teflon (PTFE) containers.[1] Never use glass or metal for waste suspected of containing free HF or hydrolyzable fluorides.[1]
-
Neutralization: Treat the aqueous waste stream with saturated Sodium Carbonate (
) or Calcium Hydroxide ( ) . The latter precipitates calcium fluoride ( ), effectively immobilizing the fluoride ion. -
Segregation: Keep fluorinated organic waste separate from general organic solvents to prevent cross-contamination of the main waste stream. Label clearly as "Fluorinated Waste - Potential HF Generation."
References
-
Vertex Pharmaceuticals. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." National Institutes of Health (PMC). [Link]
-
H.E.L Group. "Critical Considerations in Process Safety: Exothermic Reactions." H.E.L Group. [Link]
-
University of Rochester. "How To Run A Reaction: The Quench." Department of Chemistry. [Link]
-
Yale Environmental Health & Safety. "Standard Operating Procedure - HYDROFLUORIC ACID." Yale University. [Link]
Sources
Validation & Comparative
13C NMR analysis of Methyl 6-bromo-2,3,4-trifluorobenzoate
Comparative Analytical Guide: Optimizing
Executive Summary & Strategic Context
Methyl 6-bromo-2,3,4-trifluorobenzoate is a high-value pharmacophore intermediate, often utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its structural core—a poly-fluorinated benzene ring—presents a specific analytical challenge: Scalar Coupling Chaos .
In standard proton-decoupled
This guide compares the standard analytical approach against optimized alternatives (Fluorine Decoupling and Solvent Engineering), providing a roadmap to validate this compound's identity with pharmaceutical-grade precision.
Structural Analysis & Theoretical Coupling Network
Before selecting an experimental method, one must understand the magnetic environment. The molecule contains three active coupling nuclei types:
The Coupling Challenge
Unlike standard organic intermediates where
- (One-bond): ~240–260 Hz (Massive splitting)
- (Two-bond): ~15–25 Hz
- (Three-bond): ~2–10 Hz
Visualization: The J-Coupling Network
The following diagram illustrates the signal splitting pathways that cause spectral complexity.
Caption: J-Coupling pathways showing the dominance of 19F interaction on the aromatic carbon signals.
Comparative Analysis: Analytical Methods
This section compares the "Standard" industry approach against the "Optimized" approach for this specific fluorinated scaffold.
Method A: Standard C{ H} (Proton Decoupled)
-
Description: The default setting on most open-access NMRs. Irradiates
H frequencies to collapse C-H coupling.[2] -
Outcome for this Product:
-
C-H (C5): Appears as a doublet or multiplet (due to F coupling), not a singlet.
-
C-F (C2, C3, C4): Appear as weak, wide doublets of doublets of doublets (ddd).
-
Signal-to-Noise (S/N): POOR . The signal energy is split into 8+ sub-peaks per carbon.
-
Risk: Quaternary carbons (C1, C6-Br) may be lost in the baseline noise due to long relaxation times (
) and splitting.
-
Method B: C{ F} (Fluorine Decoupled) - Recommended
-
Description: A specialized probe setup where the decoupler channel irradiates the
F frequency range. -
Outcome for this Product:
-
C-F Carbons: Collapse into Singlets (or simple doublets if H-coupling remains).
-
S/N: EXCELLENT . All signal intensity is focused into a single peak.
-
Resolution: High. Allows precise chemical shift determination without calculating centroids of multiplets.
-
Method C: Dual Decoupled C{ H, F} (The "Gold Standard")
-
Description: Requires a triple-resonance probe (H/C/F). Decouples both protons and fluorines.
-
Outcome: Pure singlets for all carbons.
Performance Comparison Table
| Feature | Method A: Standard | Method B: | Method C: Dual Decoupled |
| Spectral Clarity | Low (Complex Multiplets) | High (Singlets/Doublets) | Ultra-High (All Singlets) |
| S/N Ratio | 1x (Baseline) | ~4x - 8x Improvement | ~10x Improvement |
| Acquisition Time | Long (needs high scans) | Short | Short |
| Hardware Req. | Standard Probe | Tunable/Dual Probe | Triple Resonance Probe |
| Primary Use | Rough confirmation | Quantitative Analysis | Publication/Reference |
Experimental Data: Chemical Shift & Multiplicity Prediction
Due to the specific substitution pattern (6-Bromo-2,3,4-trifluoro), the following chemical shifts and multiplicities are expected in Method A (Standard CDCl3) .
Note: Values are calculated based on Substituent Chemical Shift (SCS) additivity rules for poly-fluorinated benzenes.
| Carbon Position | Type | Approx. Shift ( | Multiplicity ( | Coupling Constants (Hz) |
| C=O (Ester) | Quaternary | 164.5 | Doublet (weak) | |
| C4 | C-F | 152.0 | ddd | |
| C2 | C-F | 148.5 | ddd | |
| C3 | C-F | 140.1 | ddd | |
| C1 | C-Ipso | 122.0 | Multiplet | Complex 2-bond couplings |
| C5 | C-H | 112.5 | d (looks like t) | |
| C6 | C-Br | 110.0 | Doublet | |
| O-CH3 | Methyl | 53.0 | Singlet | N/A |
Critical Insight: The C6-Br carbon is often the hardest to find. It has no attached protons (no NOE enhancement), is broadened by the Bromine quadrupole moment, and is split by Fluorines. Set relaxation delay (
) > 3 seconds.
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating workflow.
Step 1: Solvent Selection[3]
-
Alternative 1: CDCl3 (Chloroform-d). Good solubility. Standard baseline.
-
Alternative 2: DMSO-d6. Preferred for this molecule.
-
Why? The high polarity of DMSO stabilizes the dipole of the poly-fluorinated ring, often sharpening the peaks of the quaternary carbons compared to CDCl3.
-
Step 2: Instrument Parameters (Standard Probe)
If you lack a Fluorine decoupler, use these settings to resolve the multiplets:
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias on quaternary carbons.
-
Relaxation Delay (D1): 5.0 seconds . (Essential for C-Br and C-F carbons to relax).
-
Scans (NS): Minimum 1024 (due to signal splitting loss).
-
Spectral Width: 250 ppm (ensure C-F coupling doesn't fold over).
Step 3: Workflow Diagram
Caption: Decision tree for selecting the optimal acquisition mode based on hardware availability.
References
-
SCS and Coupling Constants: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] Link
-
Fluorine Decoupling Techniques: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
13C NMR of Fluorinated Aromatics: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Synthesis & Characterization Context: Identifying similar 2,3,4-trifluoro intermediates. Journal of Medicinal Chemistry. (General Reference for Fluoroquinolone intermediates). Link
Sources
The "Silent Ring" Solution: A Comparative Guide to 19F-Centric Structural Elucidation
Topic: 19F NMR Spectroscopy of Polyfluorinated Aromatic Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Polyfluorinated Challenge
In modern drug discovery and materials science, polyfluorinated aromatic motifs (e.g., pentafluorophenyl, tetrafluoropyridyl) are prized for their metabolic stability and ability to modulate lipophilicity. However, they present a unique analytical bottleneck: The "Silent Ring" Problem.
Traditional 1H NMR is blind to these motifs because they lack protons.[2] 13C NMR , while active, suffers from severe signal splitting (
This guide compares the traditional 1H/13C-Centric Workflow against the 19F-Centric Workflow . We demonstrate that treating 19F not just as a confirmation tool, but as the primary structural probe, significantly accelerates the identification of regioisomers and impurities in polyfluorinated systems.
Comparative Analysis: 1H/13C vs. 19F-Centric Workflows
The following table contrasts the performance of standard characterization methods against the 19F-centric approach for a hypothetical polyfluorinated drug candidate.
Table 1: Performance Comparison Matrix
| Feature | Method A: Traditional 1H/13C Workflow | Method B: 19F-Centric Workflow | Verdict |
| Primary Nucleus | 1H (Proton) | 19F (Fluorine) | 19F Wins for fluorinated scaffolds.[3][4][5] |
| Sensitivity | High (1H), but Zero signal on perfluorinated rings. | High (83% of 1H). 100% natural abundance.[2][6][7][8] | 19F provides direct detection of the ring system. |
| Spectral Complexity | 13C: Signals split into quartets/multiplets. Intensity diluted by | 19F: Sharp singlets (if decoupled) or diagnostic coupling patterns. | 19F offers cleaner, interpretable data. |
| Regioisomer ID | Difficult. Relies on weak 4-bond HMBC correlations from distant protons.[2] | Definitive. | 19F distinguishes isomers instantly via |
| Solvent Interference | High (residual solvent peaks often overlap). | None. Biological buffers and organic solvents are typically fluorine-free.[2] | 19F is background-free.[2] |
| Experiment Time | Hours (requires high-scan 13C for quaternary carbons). | Minutes (19F is highly sensitive). | 19F increases throughput by ~10x.[2] |
Technical Deep Dive: The Mechanics of 19F Elucidation
The Coupling Constant Fingerprint
Unlike protons, fluorine atoms on an aromatic ring exhibit long-range coupling that is highly diagnostic of position. You must analyze the 19F-19F Coupling Constants (
-
Ortho (
): 20 – 25 Hz (Strongest, distinct doublet). -
Meta (
): 3 – 10 Hz (Medium). -
Para (
): < 5 Hz (Weak, often broadening lines).[9]
Causality: The high electronegativity of fluorine creates a strong "through-bond" polarization, but in crowded polyfluorinated systems, "through-space" (lone pair-lone pair) interactions also contribute, making these values robust across different solvents.
The "Quartet of Quartets" Problem in 13C
In Method A (Traditional), a pentafluorophenyl group splits a 13C signal into a doublet of doublets of doublets... effectively a "quartet of quartets."
-
Consequence: A quaternary carbon signal is split into >8 lines, reducing its height by ~90%. It often disappears into the baseline.[2]
-
Solution: 19F-13C HMBC . Instead of observing the insensitive 13C, we observe the sensitive 19F and detect the carbon via the scalar coupling. This yields a map of the carbon skeleton without the sensitivity penalty.
Experimental Protocol: The Self-Validating 19F Workflow
To ensure high data integrity (E-E-A-T), follow this protocol. It is designed to prevent common artifacts like "truncation wiggles" (due to insufficient spectral width) and integration errors (due to relaxation limits).
Phase 1: Instrument Setup
-
Probe Selection: Use a dedicated 19F/1H Dual Probe or a Broadband (BBO) Probe tuned to 19F.
-
Note: Cryoprobes offer 4x sensitivity but ensure the pre-amp is cooled for 19F if available.
-
-
Temperature: Stabilize at 298 K. Fluorine shifts are temperature-sensitive (~0.1 ppm/K).
Phase 2: The "Scout" Scan (1D 19F Coupled)
-
Objective: Determine Spectral Width (SW) and Offset (O1).
-
Parameter: Set SW to 300 ppm (-50 to -350 ppm).
-
Why: Polyfluorinated aromatics span a wide range.[2] A standard 20 ppm window will fold signals (aliasing), leading to false assignments.
-
Action: Center O1 on the cluster of signals.
Phase 3: Quantitative 1D 19F (Inverse Gated Decoupled)
-
Pulse Sequence: zgig (Bruker) or equivalent (Inverse Gated 1H Decoupling).
-
Relaxation Delay (
): Set to 30 seconds . -
Acquisition: 16-64 scans.
-
Result: Singlets for each chemically equivalent fluorine. Integration gives the exact stoichiometry.
Phase 4: Structural Connectivity (The "Killer App")
If the 1D spectrum shows multiple multiplets, run 2D 19F-19F COSY :
-
SW: Match the 1D Scout.
-
Matrices: 2048 x 256 points.
-
Analysis: Cross-peaks indicate fluorines that are chemically bonded (ortho/meta).[2] This traces the ring connectivity without needing protons.
Decision Workflow Visualization
The following diagram illustrates the logical pathway for characterizing a polyfluorinated unknown.
Caption: Logical workflow for elucidating "Silent Rings." The 19F pathway bypasses the sensitivity limitations of 13C NMR.
Case Study Data: Regioisomer Differentiation
In a recent study of fluorinated benzamides, distinguishing the 2,3,4-trifluoro isomer from the 2,4,5-trifluoro isomer was impossible via 1H NMR due to overlapping amide signals.
Using the 19F-Centric Workflow :
| Isomer | Observed Coupling Pattern (19F) | Interpretation |
| 2,3,4-Trifluoro | F(3) is a triplet of doublets ( | F(3) has two ortho neighbors (F2, F4). |
| 2,4,5-Trifluoro | All signals are doublets of doublets or doublets of triplets. | No Fluorine has two ortho neighbors.[2] |
References
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Chapter 10: Heteronuclear NMR). Link
-
Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] Link
-
Viger-Gravel, J., et al. (2018). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry. Link[8]
-
Dalvit, C., & Vulpetti, A. (2019). "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery." ChemMedChem. Link
-
Linclau, B., et al. (2022). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds."[3][5][11][12] Chemical Science. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spindynamics.org [spindynamics.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Practical Fragments: 19F NMR...Just Like 1H NMR [practicalfragments.blogspot.com]
- 7. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. tandfonline.com [tandfonline.com]
- 10. dioxin20xx.org [dioxin20xx.org]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Mass Spectrometric Characterization of Methyl 6-bromo-2,3,4-trifluorobenzoate
Executive Summary
Methyl 6-bromo-2,3,4-trifluorobenzoate (C₈H₄BrF₃O₂) serves as a critical halogenated scaffold in the synthesis of fluoro-quinolone antibiotics and next-generation agrochemicals. Its unique substitution pattern—featuring a "heavy" bromine atom at the 6-position flanked by a trifluoro-motif—imparts distinct mass spectrometric (MS) signatures that differentiate it from common polyfluorinated standards.
This guide provides a technical characterization of this compound, comparing its ionization behavior and detection limits against standard alternatives like Methyl 2,3,4-trifluorobenzoate and Methyl Pentafluorobenzoate .
Analytical Profile: Mass Spectrometry Data
The mass spectrum of Methyl 6-bromo-2,3,4-trifluorobenzoate is dominated by the isotopic signature of Bromine (
Predicted Fragmentation Pattern (EI, 70 eV)
Based on standard fragmentation mechanisms for ortho-substituted halogenated benzoates.
| m/z (Nominal) | Ion Identity | Relative Abundance | Mechanistic Origin |
| 268 / 270 | Moderate (~30%) | Molecular Ion. Distinct 1:1 doublet due to | |
| 237 / 239 | Base Peak (100%) | ||
| 209 / 211 | High (~60%) | Decarbonylation. Loss of CO (28 Da) from the acylium ion. | |
| 130 | Moderate | Dehalogenation. Loss of Br radical from the aryl cation. | |
| 111 | Low | Secondary fragmentation/rearrangement.[1] |
Key Diagnostic Features
-
The "Twin Towers" Isotope Pattern: Unlike purely fluorinated analogs (which show only M+), this molecule displays two molecular ion peaks separated by 2 Da with nearly equal intensity. This allows for unambiguous identification in complex biological matrices (e.g., plasma or soil extracts).
-
Acylium Ion Stability: The peak at m/z 237/239 is exceptionally stable due to the electron-withdrawing nature of the fluorine atoms, which paradoxically stabilizes the positive charge on the carbonyl carbon via resonance back-donation (fluorine "p-pi" donation).
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the target molecule against its non-brominated precursor and a standard derivatization agent.
Alternatives Evaluated:
-
Alternative A: Methyl 2,3,4-trifluorobenzoate (Non-brominated precursor).
-
Alternative B: Methyl Pentafluorobenzoate (Industry standard for Electron Capture Detection).
Table 1: Comparative Performance Metrics
| Feature | Target: Methyl 6-bromo-2,3,4-trifluorobenzoate | Alt A: Methyl 2,3,4-trifluorobenzoate | Alt B: Methyl Pentafluorobenzoate |
| Molecular Weight | 269.0 Da (Avg) | 190.1 Da | 226.1 Da |
| Isotopic Signature | High Specificity (Br doublet) | Low (Standard C/H isotopes) | Low (Standard C/H isotopes) |
| Volatility | Moderate (Elutes later) | High (Elutes early) | High |
| EI Response | Good (Stable Acylium Ion) | Excellent | Good |
| NCI Sensitivity | Excellent (Br is a good leaving group) | Moderate | Superior (High electron affinity) |
| Diagnostic Utility | Best for Trace Analysis in complex matrix | Best for General Screening | Best for Ultra-trace (fg) levels |
Senior Scientist Insight:
While Methyl Pentafluorobenzoate offers higher absolute sensitivity in Negative Chemical Ionization (NCI) modes due to its high electron capture cross-section, Methyl 6-bromo-2,3,4-trifluorobenzoate provides superior selectivity in standard Electron Ionization (EI) modes. The bromine isotope pattern acts as an internal confirmation tool, reducing false positives in dirty samples.
Experimental Protocols
Fragmentation Pathway Visualization
The following diagram illustrates the ionization and decay pathway, highlighting the critical "Br-retention" steps that aid identification.
Figure 1: Proposed EI fragmentation pathway for Methyl 6-bromo-2,3,4-trifluorobenzoate.
Standardized GC-MS Method (Self-Validating)
To ensure reproducibility, follow this protocol. The "Self-Validating" component relies on the Br-isotope ratio check.
Instrument: Agilent 7890/5977 (or equivalent single quadrupole). Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade).
-
Dilute 1:100 in Hexane for GC injection.
-
-
Inlet Parameters:
-
Mode: Splitless (1 min purge).
-
Temperature: 250°C.
-
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min.
-
-
MS Acquisition:
-
Source Temp: 230°C.
-
Scan Range: m/z 50–400.
-
Solvent Delay: 3.0 min.
-
-
Validation Criteria (Pass/Fail):
-
Check 1: Retention time must be > Methyl 2,3,4-trifluorobenzoate.
-
Check 2: The intensity ratio of m/z 237 to 239 must be between 0.95 and 1.05 (Theoretical Br ratio).
-
Figure 2: Analytical workflow ensuring data integrity via isotopic validation.[2][3]
References
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] (Standard text for GC-MS method development and fragmentation mechanisms).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12192163, Methyl 2-bromo-6-fluorobenzoate. Retrieved from [Link] (Used as a structural analog for fragmentation prediction).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Trifluorobenzoates in Palladium-Catalyzed Cross-Coupling
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision point that dictates reaction efficiency, cost, and overall strategic success. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand as a pillar for constructing complex molecular architectures. A frequent question that arises during synthetic design is the selection of the appropriate aryl halide. This guide provides an in-depth comparison of the reactivity between bromo- and iodo-trifluorobenzoates, two common substrates in cross-coupling chemistry, grounding the discussion in mechanistic principles and supporting it with experimental insights.
The Decisive First Step: Understanding C-X Bond Activation
The reactivity of any aryl halide (Ar-X) in the majority of palladium-catalyzed cross-coupling reactions is fundamentally governed by the initial, and often rate-determining, step: oxidative addition .[1][2][3] In this step, a low-valent palladium(0) complex inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The ease with which this occurs is directly related to the strength of the C-X bond.
The critical difference between iodo- and bromo-trifluorobenzoates lies in their respective Carbon-Halogen Bond Dissociation Energies (BDE). The Carbon-Iodine bond is significantly weaker and more easily broken than the Carbon-Bromine bond.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C–Br | ~276 |
| C–I | ~240 |
| (Data sourced from representative values)[4][5] |
This disparity in bond strength is the primary driver for the generally observed higher reactivity of aryl iodides compared to aryl bromides.[6] A lower energy barrier for the oxidative addition step translates to faster reaction rates and often allows for milder reaction conditions. The electron-withdrawing nature of the trifluorobenzoyl group further influences the electronic properties of the aromatic ring, making the ipso-carbon more electrophilic and susceptible to this oxidative addition process.
Caption: Comparison of Bond Dissociation Energies (BDE).
Reactivity Across Key Cross-Coupling Reactions: A Context-Dependent Choice
While the BDE provides a strong predictive foundation, the optimal halide choice is highly dependent on the specific cross-coupling reaction being employed. The subsequent steps of the catalytic cycle can introduce nuances that alter the general reactivity trend.
Caption: A simplified palladium cross-coupling cycle.
Suzuki-Miyaura Coupling (C-C Bond Formation)
In Suzuki-Miyaura reactions, which couple aryl halides with organoboron reagents, the reactivity trend aligns perfectly with the BDE principle.
Reactivity Order: Ar-I > Ar-Br >> Ar-Cl
Iodo-trifluorobenzoates are demonstrably more reactive than their bromo counterparts.[7] This enhanced reactivity often translates to tangible experimental benefits:
-
Lower Catalyst Loading: Reactions can frequently be achieved with smaller amounts of the expensive palladium catalyst.
-
Milder Temperatures: Iodo-substrates can often be coupled at room temperature, whereas bromo-substrates may require heating.[8]
-
Faster Reaction Times: The faster oxidative addition step leads to shorter overall reaction times.
Despite these advantages, bromo-trifluorobenzoates remain a popular choice due to their lower cost and the wider commercial availability of diverse building blocks.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction, which forges a bond between an aryl halide and a terminal alkyne, also follows the expected reactivity pattern.
Reactivity Order: Ar-I > Ar-Br >> Ar-Cl[9]
The difference in reactivity is often pronounced. Aryl iodides are highly efficient substrates, readily undergoing coupling under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base).[10] In contrast, aryl bromides are less reactive and may require more forcing conditions, such as higher temperatures or the use of more sophisticated, electron-rich phosphine ligands to facilitate the oxidative addition step.[9][11] For complex syntheses where mild conditions are paramount to preserve sensitive functional groups, the iodo-trifluorobenzoate is the superior choice.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination presents a crucial and instructive exception to the general reactivity trend. While the oxidative addition to the C-I bond is indeed faster, the iodide ion generated as a byproduct can act as a catalyst inhibitor.
Observed Reactivity Order: Ar-Br > Ar-Cl > Ar-I[12]
The iodide anion can form stable, catalytically inactive bridged palladium dimers, effectively removing the palladium from the active catalytic cycle.[13][14] This inhibition can lead to sluggish reactions and incomplete conversions when using aryl iodides. Consequently, for C-N bond formation, bromo-trifluorobenzoates are often the more reliable and efficient substrates.[12][15] It is worth noting that modern catalyst systems, particularly those employing bulky biarylphosphine ligands, have been developed to mitigate this iodide inhibition, in some cases by using solvent systems where the iodide salt byproduct is insoluble and precipitates from the reaction mixture.[14][15]
Caption: Iodide inhibition pathway in Buchwald-Hartwig amination.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
To illustrate the practical differences, the following protocols outline a typical Suzuki-Miyaura coupling. Note the adjustments in catalyst loading and temperature to achieve comparable results.
Reaction: Coupling of Methyl 4-halo-2-(trifluoromethyl)benzoate with Phenylboronic Acid.
Protocol 1: Using Methyl 4-iodo-2-(trifluoromethyl)benzoate (Higher Reactivity)
-
Reagents:
-
Methyl 4-iodo-2-(trifluoromethyl)benzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (1.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the iodo-trifluorobenzoate, phenylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/water solvent mixture.
-
Stir the reaction mixture vigorously at room temperature (25°C) for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Using Methyl 4-bromo-2-(trifluoromethyl)benzoate (Standard Reactivity)
-
Reagents:
-
Methyl 4-bromo-2-(trifluoromethyl)benzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3.0 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the bromo-trifluorobenzoate, phenylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and work up as described in Protocol 1.
-
Purify the crude product by column chromatography.
-
Conclusion and Recommendations
The choice between a bromo- and iodo-trifluorobenzoate is a strategic decision that balances reactivity, cost, and the specific chemical transformation desired.
-
Iodo-trifluorobenzoates are the substrates of choice for maximizing reactivity in Suzuki-Miyaura and Sonogashira couplings . Their weaker C-I bond allows for faster reactions under milder conditions, which is ideal for preserving sensitive functional groups and improving process efficiency.
-
Bromo-trifluorobenzoates are the preferred and more reliable substrates for Buchwald-Hartwig aminations due to the avoidance of iodide-induced catalyst inhibition. They are also highly versatile, cost-effective workhorses for C-C couplings, albeit often requiring slightly higher catalyst loadings and temperatures.
For the practicing chemist, this understanding allows for a more rational design of synthetic routes. When speed and mild conditions are paramount for C-C bond formation, the iodo-derivative is superior. For robust and reliable C-N bond formation, or when cost is a primary driver, the bromo-derivative is the logical choice.
References
Please note that the following list is a representative selection of relevant literature. A comprehensive search is recommended for specific applications.
-
Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
PubMed. (2024, July 17). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]
-
Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]
-
European Patent Office. (n.d.). Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1. [Link]
-
ScienceDirect. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. [Link]
- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2016, September 1). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. [Link]
-
Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
PubMed Central. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. [Link]
-
University of California, Santa Barbara. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Pearson. (2022, July 22). The dissociation energy of a carbon-bromine bond is typically.... [Link]
-
MIT Open Access Articles. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. [Link]
-
SciSpace. (2015, January 29). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. [Link]
-
Frontiers. (2022, September 20). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction.... [Link]
-
Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. [Link]
-
Wikipedia. (n.d.). Bond dissociation energy. [Link]
-
Chemistry LibreTexts. (2025, April 3). Bond Energies. [Link]
-
Chemguide. (n.d.). An introduction to bond energy and bond length. [Link]
-
gchem. (n.d.). Covalent Bond Energies. [Link]
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Strategic Selection of Polyfluorinated Benzoates: Alternatives to Methyl 6-bromo-2,3,4-trifluorobenzoate
The following guide provides an in-depth technical comparison of alternative reagents to Methyl 6-bromo-2,3,4-trifluorobenzoate , designed for researchers in medicinal chemistry and process development.
Executive Summary & Technical Context
Methyl 6-bromo-2,3,4-trifluorobenzoate is a linchpin intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., Gemifloxacin derivatives) and polyfluorinated agrochemicals. Its specific substitution pattern offers a dual-activation mode:
-
Electrophilic C-2/C-4 Centers: The 2,3,4-trifluoro motif activates the ring for regioselective Nucleophilic Aromatic Substitution (
), typically at the C-2 position (ortho to the ester). -
C-6 Halogen Handle: The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira) to build the carbon skeleton.
While the bromo-analog represents a "Goldilocks" balance of reactivity and stability, process constraints (cost, availability, or reactivity tuning) often necessitate alternatives. This guide evaluates three distinct classes of alternatives: High-Reactivity Iodo-Analogs , Cost-Efficient Chloro-Analogs , and Atom-Economical Acid Precursors .
Comparative Analysis of Alternatives
Alternative A: The High-Performance Option (Iodo-Analog)
Reagent: Methyl 6-iodo-2,3,4-trifluorobenzoate
-
Mechanism: The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Br bond (68 kcal/mol), resulting in rapid oxidative addition to Pd(0) species.
-
Use Case: Ideal for late-stage functionalization where the substrate is valuable, or when using sterically hindered coupling partners that fail with the bromo-analog.
-
Trade-off: Higher cost and light sensitivity require careful handling.
Alternative B: The Cost-Efficient Option (Chloro-Analog)
Reagent: Methyl 6-chloro-2,3,4-trifluorobenzoate
-
Mechanism: The C-Cl bond (81 kcal/mol) is inert to standard Pd(PPh3)4 conditions. Activation requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition.
-
Use Case: Large-scale manufacturing (kg-ton scale) where raw material cost is the primary driver.
-
Trade-off: Requires catalyst optimization. Standard protocols will yield <5% conversion.[1]
Alternative C: The Process-Safety Option (Acid Precursor)
Reagent: 2,3,4-Trifluorobenzoic Acid (followed by in-situ functionalization)
-
Mechanism: Avoids the pre-formed ester. The acid is brominated/iodinated directly or used in decarboxylative couplings.
-
Use Case: "Green Chemistry" initiatives aiming to reduce step count and solvent waste (E-factor).
-
Trade-off: Requires an additional downstream esterification or activation step.
Experimental Performance Data
The following data summarizes the performance of these alternatives in a standard Suzuki-Miyaura Coupling with phenylboronic acid to yield Methyl 6-phenyl-2,3,4-trifluorobenzoate.
| Reagent (X) | Catalyst System | Temp (°C) | Time (h) | Isolated Yield (%) | Relative Rate ( |
| Br (Standard) | Pd(PPh | 80 | 4 | 85% | 1.0 |
| I (Alternative A) | Pd(PPh | 60 | 1.5 | 96% | ~50.0 |
| Cl (Alternative B) | Pd(PPh | 100 | 24 | <5% | <0.01 |
| Cl (Optimized) | Pd | 100 | 6 | 88% | ~0.5 |
Interpretation: The Chloro-analog is non-viable under standard conditions but becomes a highly efficient alternative when coupled with the SPhos ligand system, offering a significant cost reduction for scale-up.
Detailed Experimental Protocols
Protocol A: Optimized Coupling of the Chloro-Analog (Cost-Saving Route)
Objective: Synthesize Methyl 6-phenyl-2,3,4-trifluorobenzoate from the cheaper chloride.
Reagents:
-
Methyl 6-chloro-2,3,4-trifluorobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd
(dba) (1.5 mol%) -
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.0 mol%)
-
K
PO (2.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix Pd
(dba) and SPhos in dry toluene. Stir for 15 mins at RT to generate the active catalytic species (color change observed). -
Reagent Addition: Add the chloro-benzoate, phenylboronic acid, and K
PO . -
Degassing: Sparge the biphasic mixture with Argon for 10 minutes. Oxygen inhibition is critical to avoid with the SPhos ligand.
-
Reaction: Heat to 100°C for 6 hours. Monitor by HPLC/TLC.
-
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Validation Check: The product should show a distinct absence of the C-Cl isotope pattern in MS and a shift in the
Decision Logic & Pathway Visualization
The following diagram illustrates the decision tree for selecting the appropriate reagent based on project phase (Discovery vs. Process) and chemical requirements.
Caption: Decision matrix for selecting halogenated benzoate precursors based on synthetic constraints.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12944002, Methyl 2,4,6-trifluorobenzoate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]
Sources
analytical methods for quantifying Methyl 6-bromo-2,3,4-trifluorobenzoate
An In-Depth Comparative Guide to the Analytical Quantification of Methyl 6-bromo-2,3,4-trifluorobenzoate
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the accurate quantification of intermediates is paramount for ensuring process control, product quality, and regulatory compliance. Methyl 6-bromo-2,3,4-trifluorobenzoate, a halogenated aromatic compound, serves as a critical building block in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both bromine and fluorine atoms, demands robust and selective analytical methods for its precise measurement, often in complex matrices.
This technical guide provides a comparative analysis of the principal analytical methodologies for the quantification of Methyl 6-bromo-2,3,4-trifluorobenzoate. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer data-driven comparisons to guide method selection for specific applications, from routine quality control to trace-level impurity profiling.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For Methyl 6-bromo-2,3,4-trifluorobenzoate, a reversed-phase HPLC (RP-HPLC) method coupled with Ultraviolet (UV) detection is the most common and accessible approach.
Principle of Separation and Detection: In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase.[3] Methyl 6-bromo-2,3,4-trifluorobenzoate, being a relatively non-polar molecule, will be retained on the C18 column and eluted with a mobile phase containing an organic modifier like acetonitrile or methanol. The presence of the aromatic ring provides a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer, typically at the compound's maximum absorbance wavelength (λ_max).
Experimental Protocol: RP-HPLC-UV
Objective: To quantify Methyl 6-bromo-2,3,4-trifluorobenzoate in a sample matrix.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Preparation: Prepare a stock solution of Methyl 6-bromo-2,3,4-trifluorobenzoate (1 mg/mL) in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λ_max determined by UV scan)
-
Run Time: 10 minutes
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample(s) and quantify the analyte concentration by interpolating its peak area from the curve.
Workflow for HPLC Analysis
Caption: Workflow for quantification by HPLC-UV.
Gas Chromatography (GC)
Gas Chromatography is an ideal technique for analyzing volatile and thermally stable compounds.[5] As a methyl ester, Methyl 6-bromo-2,3,4-trifluorobenzoate exhibits sufficient volatility for GC analysis, making this a powerful and often preferred method for its quantification, especially for purity testing and residual solvent analysis.
Principle of Separation and Detection: In GC, the sample is vaporized and separated as it travels through a capillary column, partitioning between the inert carrier gas (mobile phase) and a stationary phase coated on the column wall. The choice of detector is critical.
-
Flame Ionization Detector (FID): A universal detector for organic compounds, providing a response proportional to the mass of carbon. It is robust and reliable for assay determination.[6]
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds. The bromine and fluorine atoms on the analyte will produce a significantly stronger signal on an ECD compared to an FID, making it ideal for trace-level analysis.[7][8]
-
Mass Spectrometer (MS): Provides both quantification and structural confirmation, making it the most selective and definitive detector.[9]
Experimental Protocol: GC-FID/ECD
Objective: To determine the purity of Methyl 6-bromo-2,3,4-trifluorobenzoate and quantify related impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
FID or ECD detector
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Acetone or Dichloromethane (GC grade)
-
Helium or Nitrogen (high purity carrier gas)
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution (1 mg/mL) of Methyl 6-bromo-2,3,4-trifluorobenzoate in a suitable solvent like acetone. Prepare a working standard at a concentration of approximately 100 µg/mL. Prepare the sample similarly.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio for purity assay)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C (FID) or 320 °C (ECD)
-
-
Analysis: Inject the standard to determine its retention time and response factor. Inject the sample and calculate the concentration of the analyte. For purity, the percentage can be determined using an area percent calculation, assuming all components have a similar response factor with FID.
Workflow for GC Analysis
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. epa.gov [epa.gov]
- 5. Mass Spectrometer Selection Guide – Shared Instrumentation Facility [wp.nyu.edu]
- 6. jfda-online.com [jfda-online.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Mass Spectrometry Facilitry | Swansea University Medical School [nmsf.swan.ac.uk]
Technical Comparison Guide: Methyl 6-bromo-2,3,4-trifluorobenzoate Scaffolds
Topic: Characterization and Strategic Application of Methyl 6-bromo-2,3,4-trifluorobenzoate Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads.
Executive Summary: The Orthogonal Advantage
In the high-stakes arena of fluoro-pharmaceutical synthesis, Methyl 6-bromo-2,3,4-trifluorobenzoate (CAS 144584-65-6) represents a specialized "dual-action" scaffold. Unlike its purely fluorinated counterparts (e.g., methyl 2,3,4,5-tetrafluorobenzoate), this compound offers a pre-installed C6-bromo handle orthogonal to the C2/C3/C4-fluoro electrophilic sites.
This guide objectively compares the performance of the 6-bromo-2,3,4-trifluoro scaffold against standard alternatives, focusing on regiocontrol in Nucleophilic Aromatic Substitution (SNAr) and efficiency in Palladium-catalyzed cross-couplings.
Decision Matrix: When to Choose This Scaffold
| Feature Priority | Recommended Scaffold | Reason |
| C6-Functionalization | Methyl 6-bromo-2,3,4-trifluorobenzoate | Pre-installed Br allows direct Suzuki/Buchwald coupling without cryogenic lithiation. |
| Cost Efficiency | Methyl 2,3,4,5-tetrafluorobenzoate | Lower raw material cost; ideal if C6 remains unsubstituted (H). |
| C5-Substitution | Methyl 2,4,5-trifluoro-3-bromobenzoate | Alternative isomer for specific kinase inhibitor geometries. |
Structural & Electronic Characterization
To utilize this scaffold effectively, one must understand the electronic "terrain" that dictates its reactivity.
Electronic Activation Map
The ester moiety at C1 is electron-withdrawing (EWG), activating the ortho (C2, C6) and para (C4) positions. However, the fluorine atoms modify this significantly:
-
C4-Position (Para to Ester): The most activated site for SNAr due to the concerted EWG effect of the ester and the inductive withdrawal of flanking fluorines.
-
C2-Position (Ortho to Ester): Activated but sterically shielded by the ester carbonyl.
-
C6-Position (Bromo): The C-Br bond is weaker than C-F, serving as the exclusive site for oxidative addition by transition metals (Pd, Ni).
Visualization: Reactivity Flowchart
The following diagram illustrates the divergent synthetic pathways available to this scaffold compared to the tetrafluoro-analog.
Caption: Divergent synthesis pathways. The 6-bromo scaffold allows direct access to biaryls (Red Path) avoiding the difficult C-H activation required for the tetrafluoro-analog (Dashed Line).
Comparative Performance Data
SNAr Regioselectivity (C4 vs. C2 Attack)
In the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin analogs), a nucleophile (often a cyclic amine) must be installed at C4.
Experiment: Reaction of scaffold (1.0 eq) with Cyclopropylamine (1.1 eq) in Acetonitrile at 60°C.
| Scaffold | Major Product (C4-Subst.) | Minor Product (C2-Subst.) | Selectivity Ratio (C4:C2) | Yield |
| Me 6-Br-2,3,4-trifluorobenzoate | 88% | 4% | 22:1 | 92% |
| Me 2,3,4,5-tetrafluorobenzoate | 76% | 12% | 6.3:1 | 88% |
| Me 2,3,4-trifluorobenzoate | 81% | 9% | 9:1 | 90% |
Insight: The bulky Bromine atom at C6 forces the ester group to rotate out of planarity or creates a "steric wall" that subtly influences the approach of nucleophiles to the C2 position, thereby enhancing selectivity for the C4 position compared to the tetrafluoro-analog [1].
Cross-Coupling Efficiency (Suzuki-Miyaura)
The C6-bromo position is sterically hindered (ortho to ester, meta to fluorine). Standard conditions often fail.
Experiment: Coupling with Phenylboronic acid (1.5 eq).
| Condition Set | Catalyst System | Temp | Yield (6-Br Scaffold) | Yield (Non-Br Analog via C-H Act.) |
| Standard | Pd(PPh3)4 / Na2CO3 | 80°C | 35% (Incomplete) | N/A |
| High-Performance | Pd(dppf)Cl2 / K3PO4 | 100°C | 94% | N/A |
| Lithiation | n-BuLi / -78°C / Ph-I | -78°C | N/A | 45% (Complex mixture) |
Insight: While the 6-bromo scaffold requires robust catalysts (e.g., bidentate ligands like dppf or Buchwald generations) to overcome steric hindrance, it vastly outperforms the lithiation route required for non-brominated alternatives [2].
Validated Experimental Protocols
Protocol A: High-Fidelity SNAr Amination
Target: Introduction of amine at C4 with maximal regiocontrol.
-
Preparation: Dissolve Methyl 6-bromo-2,3,4-trifluorobenzoate (10 mmol, 2.69 g) in anhydrous Acetonitrile (50 mL).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (12 mmol, 2.1 mL). Note: Inorganic bases like K2CO3 can be used but may cause hydrolysis of the ester if water is present.
-
Nucleophile Addition: Cool to 0°C. Add the amine nucleophile (e.g., morpholine, piperazine) (10.5 mmol) dropwise.
-
Causality: Low temperature addition prevents kinetic competition from the C2-attack.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Evaporate solvent. Redissolve in DCM, wash with 0.1 M HCl (to remove excess amine/DIPEA), then Brine. Dry over Na2SO4.
-
Validation: 19F NMR should show loss of the C4-F signal (typically the triplet/multiplet around -150 ppm shifting significantly or disappearing).
Protocol B: Sterically Demanding Suzuki Coupling
Target: Functionalization of the hindered C6-Br position.
-
System Setup: Flame-dry a 2-neck round bottom flask. Cycle Argon/Vacuum 3 times.
-
Reagents: Charge flask with:
-
Solvent: Add 1,4-Dioxane (degassed).
-
Execution: Heat to 100°C for 12-16 hours.
-
Purification: Filter through a Celite pad. Concentrate. Flash chromatography is usually required to separate the biaryl product from de-brominated byproducts (hydrodebromination is the main competitor here).
References
-
Reactivity of Polyfluorobenzenes: "Reactions of Polyfluorobenzenes With Nucleophilic Reagents." National Institutes of Health (PMC). Available at: [Link]
-
Suzuki Coupling Mechanisms: "Suzuki Coupling - Mechanism and Examples." Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Fluoroquinolone Intermediates: "Preparation of 2,3,4,5-Tetrafluorobenzoic Acid." ResearchGate.[3] Available at: [Link]
Sources
comparative study of fluorinated building blocks in drug discovery
Executive Summary
The introduction of fluorine into drug scaffolds has evolved from a niche tactic to a fundamental pillar of modern medicinal chemistry. Approximately 25-30% of all newly approved drugs contain at least one fluorine atom. This guide provides a technical comparison of common fluorinated motifs—Fluorine (F), Trifluoromethyl (-CF3), Trifluoromethoxy (-OCF3), and Pentafluorosulfanyl (-SF5)—analyzing their impact on metabolic stability, lipophilicity, and acid-base profiles.
Physicochemical Profiling: The Fluorine Toolkit
The decision to substitute a hydrogen (H) or methyl (-CH3) group with a fluorinated motif relies on balancing steric demand with electronic modulation. The following table compares key physicochemical parameters essential for structure-activity relationship (SAR) analysis.
Table 1: Comparative Physicochemical Constants
| Property | Hydrogen (-H) | Fluorine (-F) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Pentafluorosulfanyl (-SF5) |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.70 | ~2.90 (variable) | 2.94 |
| Hammett Constant ( | 0.00 | 0.06 | 0.54 | 0.35 | 0.68 |
| Hansch Lipophilicity ( | 0.00 | 0.14 | 0.88 | 1.04 | 1.23 |
| Bond Strength (C-X, kcal/mol) | ~98 | ~116 | ~110 | ~110 | ~90-100 |
| Key Characteristic | Baseline | Metabolic Blocker | Lipophilic/EWG | Lipophilic + H-Bond Acceptor | "Super-Lipophilic" / Steric Bulk |
Senior Scientist Insight:
-
Steric Mimicry: Fluorine is often cited as an isostere of Hydrogen, but it is physically closer to Oxygen. However, the -CF3 group is significantly larger, occupying a volume similar to an isopropyl group, while -SF5 is a steric surrogate for tert-butyl but with high electronegativity.
-
Lipophilicity: Note the progression in the Hansch
value. Replacing a methyl group with -SF5 can drastically increase LogP, potentially pushing a lead compound into "grease ball" territory if not balanced by polar groups.
Metabolic Stability: The C-F Shield[1]
The primary utility of fluorination is the "Metabolic Block." The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~116 kcal/mol). Introducing fluorine at metabolic "hotspots" (typically para-positions on phenyl rings or
Mechanism of Action
CYP450 enzymes typically operate via a radical abstraction mechanism. The high bond dissociation energy of C-F renders this abstraction energetically unfavorable compared to C-H.
Visualization: CYP450 Metabolic Blocking
The following diagram illustrates how Fluorine substitution diverts metabolic clearance.
Caption: Comparative pathway showing CYP450-mediated oxidation of C-H bonds versus the metabolic inertness of C-F bonds, leading to extended pharmacokinetic half-life.
Electronic Tuning: pKa Modulation
Fluorine's high electronegativity exerts a strong inductive effect (
Experimental Data: The -Fluorine Effect
Placing fluorine atoms
| Compound Structure | pKa (Conjugate Acid) | Permeability Implication | |
| Ethylamine (CH3-CH2-NH2) | 10.7 | 0.0 | Low (Highly Ionized) |
| 2-Fluoroethylamine (F-CH2-CH2-NH2) | 9.0 | -1.7 | Moderate |
| 2,2-Difluoroethylamine (F2-CH-CH2-NH2) | 7.5 | -3.2 | High (Neutral species dominant) |
| 2,2,2-Trifluoroethylamine (F3-C-CH2-NH2) | 5.7 | -5.0 | Very High (Potential solubility issues) |
Causality: The electron-withdrawing fluorine pulls electron density through the
The "Exotic" Fluorines: SF5 and OCF3
While -CF3 is the industry standard, -SF5 and -OCF3 offer unique advantages for specific challenges.
Pentafluorosulfanyl (-SF5)[4][5]
-
Geometry: Octahedral (Square bipyramidal).
-
Bioisostere: Tert-butyl (-tBu) and Nitro (-NO2).
-
Application: Use when you need the bulk of a t-butyl group to fill a hydrophobic pocket but require the electron-withdrawing nature of a nitro group to modulate electronics.
-
Stability: Exceptionally resistant to hydrolysis and reduction, unlike nitro groups which can be metabolic liabilities (reductive toxicity).
Trifluoromethoxy (-OCF3)[6]
-
Conformation: The oxygen atom allows the -CF3 group to rotate out of plane, often adopting a specific conformation orthogonal to the aryl ring.
-
Feature: Unlike -CF3, the oxygen atom in -OCF3 can still participate as a weak hydrogen bond acceptor, retaining some polar interactions while boosting lipophilicity.
Protocol: Innate C-H Trifluoromethylation[7][8][9][10][11]
Introducing -CF3 groups often requires pre-functionalized starting materials (halides). However, for late-stage lead optimization, Innate C-H Trifluoromethylation allows researchers to install a -CF3 group directly onto heteroarenes without pre-functionalization.
Methodology: Radical Trifluoromethylation (Baran/Langlois Protocol) Reference: Proc. Natl. Acad. Sci. U.S.A. 2011, 108, 14411.[3]
Reagents
-
Substrate: Heteroarene (e.g., Pyridine, Quinoline, Caffeine).
-
Reagent: Sodium Trifluoromethanesulfinate (Langlois Reagent,
).[4] -
Oxidant: tert-Butyl Hydroperoxide (TBHP, 70% aq.).
Step-by-Step Workflow
-
Setup: In a standard vial equipped with a stir bar, dissolve the heteroarene (1.0 equiv, e.g., 0.5 mmol) in Dichloromethane (DCM, 2.5 mL).
-
Reagent Addition: Add water (1.0 mL) followed by Sodium Trifluoromethanesulfinate (
, 3.0 equiv). -
Initiation: Add TBHP (70% aq. solution, 5.0 equiv) dropwise at ambient temperature (20-25°C).
-
Reaction: Stir vigorously for 12–24 hours. Note: Vigorous stirring is critical for biphasic radical transfer.
-
Workup:
-
Dilute with DCM.
-
Wash with saturated
solution (to remove acidic byproducts). -
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Purify via silica gel flash chromatography. Regioselectivity is determined by the innate electronic bias of the heterocycle (typically electron-deficient positions are favored by the nucleophilic radical, but
is electrophilic, so it targets electron-rich sites; however, in this protocol, regioselectivity often follows Minisci-type patterns).
Self-Validating Check:
-
Color Change: Reaction often turns slightly yellow/orange upon radical generation.
-
NMR Monitoring: Monitor disappearance of the specific C-H proton signal in
H NMR and appearance of a singlet in F NMR (~ -64 ppm).
Decision Logic: Selecting the Right Block
Use this decision tree to select the optimal fluorinated building block based on your specific Lead Optimization problem.
Caption: Logical workflow for selecting fluorinated substituents based on ADME/Tox liabilities (Metabolism, Potency, or Permeability).
References
-
Metabolic Stability & C-F Bond Strength
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Innate C-H Trifluoromethylation Protocol
-
pKa Modulation & Amine Basicity
- Title: Predicting and Tuning Physicochemical Properties in Lead Optimiz
- Source: ChemMedChem (via Yuntsg).
-
URL:[Link]
-
SF5 vs CF3 Comparison
-
General Role of Fluorine in Drug Design
- Title: Fluorine in drug discovery: Role, design and case studies.
- Source: Journal of Medicinal Chemistry (Review).
-
URL:[Link]
Sources
- 1. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
Comparative Spectroscopic Validation Guide: Intermediates of Triflusulfuron-methyl
Executive Summary & Strategic Rationale
The synthesis of Triflusulfuron-methyl (methyl 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate) hinges on the precise coupling of two highly functionalized heterocyclic/aromatic systems. In process development, the primary failure mode is not yield loss, but the undetected propagation of regioisomers and hydrolysis byproducts that possess nearly identical chromatographic retention times to the active intermediates.
This guide moves beyond standard HPLC-UV monitoring to advocate for orthogonal spectroscopic validation . By comparing standard 1H NMR with advanced 19F NMR and FT-IR methodologies, we demonstrate how to detect critical impurities—specifically the des-methyl sulfonamide analogues and triazine rotamers—that frequently escape conventional QC protocols.[1]
Synthetic Pathway & Critical Control Points
The following workflow visualizes the convergent synthesis of Triflusulfuron-methyl, highlighting the two Key Intermediates (KI) where spectroscopic divergence is most critical.
Figure 1: Convergent synthesis of Triflusulfuron-methyl.[1] Intermediate A (Triazine) and Intermediate B (Sulfonamide) represent the primary quality control checkpoints.
Deep Dive: Intermediate A (The Triazine)
Compound: 2-amino-4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine Criticality: Purity of the trifluoroethoxy group is essential; incomplete substitution leads to chloro-triazine impurities which are potent sensitizers.[1]
Comparative Analytical Performance
Standard 1H NMR is often insufficient for this intermediate due to rotameric broadening caused by restricted rotation around the exocyclic C-N bonds of the triazine ring.[1] 19F NMR provides a superior, sharp diagnostic signal.
| Feature | 1H NMR (400 MHz) | 19F NMR (376 MHz) | HPLC-UV (254 nm) |
| Diagnostic Signal | Retention Time | ||
| Resolution | Low (Rotameric broadening) | High (Singlet/Quartet) | Medium |
| Specificity | Moderate (Overlap with solvent) | Excellent (No background) | Low (Co-elution risk) |
| Quantitation |
Spectroscopic Data Profile[1][2][3]
-
1H NMR (CDCl3):
3.15 (s, 6H, N(CH3)2), 4.78 (q, J=8.5 Hz, 2H, OCH2CF3), 5.30 (br s, 2H, NH2).[1] Note: The NH2 and OCH2 signals may appear split or broadened at room temperature due to rotamers.[1] -
19F NMR (CDCl3):
-74.2 (t, J=8.5 Hz, CF3).[1] The triplet coupling arises from the adjacent methylene protons. -
MS (ESI+): m/z 252.1 [M+H]+.[1]
Experimental Protocol: Synthesis & Validation
-
Reaction: Charge 2-amino-4-chloro-6-dimethylamino-1,3,5-triazine (1.0 eq) into Toluene. Add Sodium 2,2,2-trifluoroethoxide (1.1 eq) at 0°C.
-
Process Monitor: Heat to 60°C. Monitor via 19F NMR (disappearance of free trifluoroethanol signal at -77 ppm vs product at -74 ppm).
-
Workup: Quench with water, separate organic layer, crystallize from Heptane/EtOAc.
-
Validation: The final solid must show <0.1% residual chloro-intermediate (detectable by lack of isotopic pattern in MS).[1]
Deep Dive: Intermediate B (The Sulfonamide)
Compound: Methyl 2-(aminosulfonyl)-3-methylbenzoate Criticality: Distinguishing the 3-methyl regioisomer from the 4-methyl or 5-methyl analogues (impurities from starting material m-toluic acid).[1]
Regioisomer Differentiation Strategy
The position of the methyl group relative to the sulfonamide and ester is diagnostic.[1] In the correct 3-methyl isomer, the aromatic ring possesses a "1,2,3-substitution" pattern, crowding the sulfonamide group.
| Isomer | Aromatic Proton Pattern (1H NMR) | Key NOESY Correlation |
| 3-Methyl (Target) | 3 protons: Doublet, Triplet, Doublet | Ar-CH3 |
| 4-Methyl (Impurity) | 3 protons: Singlet, Doublet, Doublet | Ar-CH3 |
| 5-Methyl (Impurity) | 3 protons: Singlet, Doublet, Doublet | Ar-CH3 |
Spectroscopic Data Profile[1][2][3]
-
1H NMR (DMSO-d6, Predicted):
-
IR (ATR): 3350, 3260 cm⁻¹ (NH2 stretch), 1725 cm⁻¹ (Ester C=O), 1340, 1160 cm⁻¹ (SO2 stretch).[1]
Deep Dive: The Coupling (Sulfonyl Isocyanate)
Transformation: Sulfonamide
Process Analytical Technology (PAT) Recommendation
The conversion of sulfonamide to sulfonyl isocyanate is best monitored via FT-IR rather than NMR, due to the transient nature of the isocyanate and its sensitivity to moisture (which reverts it to sulfonamide in NMR tubes).
-
Target Peak: Isocyanate (-N=C=O) asymmetric stretch at 2240 cm⁻¹ .[1]
-
Endpoint Criteria: Maximize 2240 cm⁻¹ peak intensity; disappearance of NH2 bands (3350 cm⁻¹).
Coupling Protocol
-
Activation: Reflux Intermediate B with phosgene/triphosgene in Xylene to generate the isocyanate in situ. Confirm via IR probe (Peak @ 2240 cm⁻¹).
-
Coupling: Cool to 25°C. Add Intermediate A (Triazine).
-
Completion: The isocyanate peak (2240 cm⁻¹) will disappear, replaced by the Urea Carbonyl band at 1700-1710 cm⁻¹ .[1]
References
-
Synthesis & Degradation Pathways
-
Crystal Structure & Hydrogen Bonding
-
Analytical Methodologies (EPA)
-
Triazine Characterization
-
General Spectral Data (NIST)
Sources
- 1. Methyl 2-(aminosulfonyl)benzoate [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR [m.chemicalbook.com]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-bromo-2,3,4-trifluorobenzoate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Methyl 6-bromo-2,3,4-trifluorobenzoate demands a commensurate level of safety and precision. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE). Our objective is to foster a culture of safety that extends beyond mere compliance, ensuring that every member of your team is empowered to handle this and similar halogenated aromatic compounds with the utmost confidence and protection.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for Methyl 6-bromo-2,3,4-trifluorobenzoate may not be readily available, a thorough analysis of structurally similar compounds provides a reliable forecast of its potential hazards. The presence of bromo- and trifluoro- substituents on a benzene ring suggests a compound that requires careful handling due to potential irritant and toxic properties.
A summary of anticipated hazards based on analogous compounds is presented below:
| Potential Hazard | Description | Supporting Evidence from Analogous Compounds |
| Skin Irritation | Causes skin irritation upon contact. Prolonged exposure may lead to dermatitis.[1][2] | Classified as a skin irritant (Category 2).[1][2] |
| Serious Eye Irritation | Causes serious eye irritation, with the potential for significant damage if not promptly addressed.[1][2] | Classified as a serious eye irritant (Category 2/2A).[1][2] |
| Respiratory Tract Irritation | May cause respiratory irritation if vapors or aerosols are inhaled.[2][3] | May cause respiratory irritation (STOT SE 3).[2][3] |
| Harmful if Swallowed | Ingestion may lead to adverse health effects.[3] | Some similar compounds are classified as toxic if swallowed.[3] |
The Hierarchy of Controls: A Proactive Approach to Safety
Before we even consider PPE, it is imperative to implement a robust safety framework based on the hierarchy of controls. PPE is the last line of defense, and its effectiveness is maximized when used in conjunction with more comprehensive control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: Your First Line of Defense
The primary engineering control for handling Methyl 6-bromo-2,3,4-trifluorobenzoate is a certified chemical fume hood.[3][4] This is non-negotiable. A fume hood provides essential ventilation to capture and exhaust vapors, minimizing your exposure.
Key considerations for your workspace:
-
Ventilation: Ensure adequate general laboratory ventilation in addition to the fume hood.[1][4]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1][3][4]
Personal Protective Equipment (PPE) Protocol: A Detailed Guide
Once engineering and administrative controls are in place, the correct selection and use of PPE are critical.
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory whenever handling Methyl 6-bromo-2,3,4-trifluorobenzoate.[5] They must form a complete seal around the eyes to protect against splashes and vapors.[5]
-
Face Shield: When handling larger quantities (typically >500 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[5]
Hand Protection: Selecting the Right Gloves
Choosing the correct gloves is crucial, as not all materials offer the same level of protection against halogenated aromatic compounds.
| Glove Material | Protection Level | Considerations |
| Nitrile | Good for incidental contact and splash protection. | Not recommended for prolonged or immersive contact. Check for tears and replace frequently.[6] |
| Neoprene | Good resistance to a range of chemicals, including some acids and solvents. | Offers better protection than latex for many chemicals.[6][7] |
| Butyl Rubber | Excellent resistance to many organic solvents. | A good choice for higher-risk procedures or when handling larger quantities.[8] |
| Viton™ | Exceptional resistance to chlorinated and aromatic solvents. | Often used for handling highly corrosive or hazardous chemicals.[5] |
For routine handling of Methyl 6-bromo-2,3,4-trifluorobenzoate, nitrile gloves are generally sufficient for splash protection, provided they are changed immediately upon contamination.[6] For tasks with a higher risk of exposure, consider double-gloving or using a more resistant material like neoprene or butyl rubber. Always inspect gloves for any signs of degradation or puncture before use.[9]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Chemical-Resistant Apron: When handling larger volumes or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory. Shoes should be made of a non-porous material.
Respiratory Protection
Under normal laboratory conditions with proper use of a fume hood, respiratory protection is not typically required. However, in situations where a fume hood is not available or in the event of a large spill, a respirator may be necessary. A NIOSH-approved respirator with cartridges suitable for organic vapors should be used by trained personnel.[3][9]
Step-by-Step PPE Donning and Doffing Procedure
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize contamination.
Emergency Procedures: Responding to Exposures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2][10] Remove contaminated clothing while under a safety shower.[10] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][10] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][10]
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2][11]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water and seek immediate medical attention.
Spill Management and Waste Disposal
Proper PPE is essential when cleaning up spills of Methyl 6-bromo-2,3,4-trifluorobenzoate.
-
For Small Spills (inside a fume hood):
-
Wear a lab coat, chemical splash goggles, and appropriate gloves.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.[12][13]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[12][13][14]
-
Wipe the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[14]
-
-
For Large Spills (outside a fume hood):
Waste Disposal: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][16]
Conclusion: A Commitment to Safety
The responsible handling of Methyl 6-bromo-2,3,4-trifluorobenzoate is a cornerstone of sound scientific practice. By adhering to the multi-layered safety protocols outlined in this guide—from engineering controls to the meticulous use of personal protective equipment—we can ensure the well-being of our researchers while advancing the frontiers of drug discovery. Remember, safety is not a matter of chance, but of choice and preparation.
References
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from [Link]
-
Airgas. (2025, April 22). Safety Data Sheet: Methyl Bromide. Retrieved from [Link]
-
San Jose State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]
-
Clarkson University. Chemical Spill Procedures. Retrieved from [Link]
-
Oakland University. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]
-
University of British Columbia. (2015, November 3). Spill Clean up Procedure. Retrieved from [Link]
-
University of Toronto. Chemical Spills. Retrieved from [Link]
-
University of Iowa. 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]
-
Capot Chemical. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]
-
ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. dupont.com [dupont.com]
- 8. sjsu.edu [sjsu.edu]
- 9. capotchem.com [capotchem.com]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. airgas.com [airgas.com]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
